Riboflavin-13C4,15N2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
InChI Key |
AUNGANRZJHBGPY-HAIGJTSVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Riboflavin-13C4,15N2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Riboflavin-13C4,15N2, a stable isotope-labeled internal standard crucial for the accurate quantification of riboflavin (Vitamin B2) in various biological matrices. This document details its chemical properties, applications in quantitative analysis, relevant metabolic pathways, and a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts: The Role of this compound in Quantitative Analysis
This compound is a synthetic form of riboflavin where four carbon atoms and two nitrogen atoms in the dioxopyrimidine ring are replaced with their heavier stable isotopes, 13C and 15N, respectively.[1] This isotopic labeling results in a molecule with a higher molecular weight than endogenous riboflavin but with identical chemical and physical properties.[1][2] This characteristic is paramount for its application as an internal standard in isotope dilution mass spectrometry.
When added to a biological sample at a known concentration, this compound co-elutes with the naturally occurring riboflavin during chromatographic separation. By comparing the mass spectrometer's signal intensity of the analyte (riboflavin) to that of the internal standard (this compound), precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[3]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of riboflavin, with the exception of the isotopic labeling.
Chemical Structure:
Chemical Structure of this compound
The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | |
| Molecular Weight | 382.32 g/mol | |
| CAS Number | 1217461-14-7 | |
| Isotopic Purity (¹³C) | ≥99% | |
| Isotopic Purity (¹⁵N) | ≥98% | |
| Chemical Purity | ≥97% | |
| Appearance | Orange solid | |
| Melting Point | 290 °C (decomposes) | |
| Storage Temperature | -20°C |
Riboflavin Metabolic Pathway
Riboflavin is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for a multitude of metabolic pathways, including the electron transport chain, fatty acid β-oxidation, and the citric acid cycle. The following diagram illustrates the conversion of riboflavin to its active forms.
Conversion of Riboflavin to FMN and FAD.
Experimental Protocols: Quantification of Riboflavin in Biological Samples
The use of this compound as an internal standard is a cornerstone of accurate and precise measurement of riboflavin levels in biological matrices such as plasma, serum, and urine. The general workflow for such an analysis is depicted below.
General workflow for riboflavin quantification.
Detailed Methodologies
While specific parameters will vary depending on the instrumentation and matrix, a general protocol for the analysis of riboflavin in human plasma using LC-MS/MS with this compound as an internal standard is as follows:
1. Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound solution (e.g., 75 µL).
-
Induce protein precipitation by adding a precipitating agent such as 125 µL of 0.1 M zinc sulfate or acetonitrile.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile.
-
Flow Rate: A typical flow rate would be in the range of 300-500 µL/min.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both riboflavin and this compound.
-
Riboflavin: The precursor ion (Q1) is typically m/z 377.1, and a common product ion (Q3) is m/z 243.1.
-
This compound: The precursor ion (Q1) will be m/z 383.1 (due to the isotopic labeling), and a corresponding shifted product ion will be monitored.
-
4. Quantification:
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of riboflavin and a fixed concentration of the internal standard.
-
The ratio of the peak area of the riboflavin MRM transition to the peak area of the this compound MRM transition is plotted against the concentration of riboflavin.
-
The concentration of riboflavin in the unknown samples is then determined from this calibration curve.
This technical guide provides a foundational understanding of this compound and its application in quantitative research. For specific applications, further optimization of the experimental protocol is recommended to suit the particular matrix and instrumentation.
References
- 1. Riboflavin-(dioxopyrimidine-13C4,15N2) = 98atom , = 97 CP 1217461-14-7 [sigmaaldrich.com]
- 2. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]
- 3. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Riboflavin-13C4,15N2
An In-depth Technical Guide to Riboflavin-13C4,15N2
For researchers, scientists, and drug development professionals, isotopically labeled compounds are indispensable tools for quantitative analysis. This compound, a stable isotope-labeled version of Vitamin B2, serves as a critical internal standard and tracer in various analytical and metabolic studies. This guide provides a comprehensive overview of its core physical and chemical properties, experimental applications, and its role in metabolic pathways.
Core Physical and Chemical Properties
This compound is synthetically produced to incorporate four Carbon-13 atoms and two Nitrogen-15 atoms into the riboflavin structure. This labeling results in a mass shift of +6 compared to the unlabeled endogenous compound, allowing for precise differentiation and quantification in mass spectrometry-based assays.
Identifiers and Molecular Characteristics
The fundamental identifiers and molecular properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
| Synonyms | Vitamin B2-13C4,15N2, Riboflavin-(dioxopyrimidine-13C4,15N2)[1] |
| CAS Number | 1217461-14-7 |
| PubChem CID | 71310809 |
| Molecular Formula | C₁₃¹³C₄H₂₀N₂¹⁵N₂O₆ |
| Molecular Weight | 382.32 g/mol |
| Exact Mass | 382.14577350 Da |
Physicochemical and Handling Data
The physical state, solubility, and stability of a compound are crucial for its effective use in experimental settings.
| Property | Value |
| Appearance | Yellow to orange crystalline powder or chunks. |
| Melting Point | 290 °C (with decomposition). |
| Solubility | Moderately soluble in water, slightly soluble in ethanol, and insoluble in non-polar solvents like chloroform and acetone. |
| Stability | Stable under standard conditions but is sensitive to light, especially in alkaline solutions. |
| Storage | Solid form should be stored at -20°C. Solutions are typically stored at 2-8°C. |
| Incompatibilities | Strong oxidizing agents, reducing agents, and bases. |
| Isotopic Purity | Typically ≥98 atom % for ¹³C and ¹⁵N. |
| Chemical Purity | Generally ≥97% (CP). |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the accurate quantification of natural riboflavin in biological matrices using the isotope dilution method, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is vital for clinical diagnostics of vitamin B2 deficiency, pharmacokinetic studies, and monitoring food fortification.
General Protocol for Quantification in Human Plasma via LC-MS/MS
-
Sample Preparation : A known concentration of this compound (internal standard) is added to a specific volume of plasma (e.g., 100 µL).
-
Protein Precipitation : Proteins, which can interfere with analysis, are precipitated out of the sample. A common method involves adding a precipitating agent like 0.1 M zinc sulfate.
-
Centrifugation : The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Extraction : The clear supernatant containing both endogenous riboflavin and the internal standard is carefully collected for analysis.
-
LC-MS/MS Analysis : The extract is injected into an LC-MS/MS system. A UHPLC with a suitable column (e.g., Poroshell 120 SB-Aq) separates riboflavin from other matrix components. The tandem mass spectrometer, often operated in positive-ion mode, detects and quantifies the parent and daughter ions for both the analyte and the internal standard.
-
Data Analysis : The concentration of endogenous riboflavin is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for Riboflavin Quantification using an Isotope Dilution LC-MS/MS Method.
Role in Metabolic Pathways
Riboflavin is not biologically active on its own but is the essential precursor to two vital coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical participants in a multitude of redox reactions central to energy metabolism, cellular respiration, and antioxidant defense.
One of the crucial roles of FAD is as a cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). MTHFR is a key enzyme in the folate and one-carbon metabolism pathways, which are essential for DNA synthesis, repair, and methylation. A deficiency in riboflavin can impair MTHFR activity, disrupting these fundamental cellular processes. Using this compound as a tracer allows researchers to study the kinetics of its conversion to FAD and its subsequent impact on folate metabolism.
Caption: Metabolic activation of Riboflavin and its role as a cofactor for the MTHFR enzyme.
References
Riboflavin-13C4,15N2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Riboflavin-13C4,15N2, a stable isotope-labeled form of Vitamin B2. It is intended to serve as a core resource for professionals in research and drug development who utilize advanced analytical techniques for quantitative analysis and metabolic studies.
Core Compound Data
This compound is an isotopologue of riboflavin where four carbon atoms and two nitrogen atoms in the isoalloxazine ring have been replaced with their respective heavy isotopes, 13C and 15N. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based applications.
| Parameter | Value | Reference |
| CAS Number | 1217461-14-7 | [1] |
| Molecular Weight | 382.32 g/mol | [2] |
| Chemical Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | [2] |
| Appearance | Not specified, likely a solid | |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer for metabolic studies.[3] |
Applications in Research and Development
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of riboflavin in various biological matrices.[3] Its utility extends to:
-
Clinical Diagnostics: Assessing vitamin B2 deficiency or monitoring supplementation therapy.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of riboflavin from pharmaceuticals or fortified foods.
-
Metabolic Research: Tracing the metabolic fate of riboflavin and its incorporation into flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).
-
Food Science: Quantifying riboflavin content in food products and dietary supplements.
Experimental Protocols
Quantification of Riboflavin in Beagle Dog Plasma by LC-MS/MS
This section outlines a representative protocol for the quantification of riboflavin in plasma using this compound as an internal standard (IS).
1. Materials and Reagents:
-
Riboflavin standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium formate
-
Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) (4%) as a surrogate matrix
-
Beagle dog plasma
2. Sample Preparation:
-
To 50 µL of plasma, add 25 µL of the this compound internal standard solution.
-
Vortex-mix the sample with 200 µL of acetonitrile for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean HPLC vial.
-
Add 100 µL of the mobile phase B (see below) to the vial and vortex for 30 seconds.
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 UHPLC or equivalent.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for separation.
-
Mobile Phase A: 0.1% (v/v) aqueous formic acid with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Elution: Gradient elution.
-
Mass Spectrometer: Agilent 6460C tandem mass spectrometer or equivalent, operated in positive-ion mode.
-
Quantification: A calibration curve is generated using a surrogate matrix (4% BSA in PBS) due to the endogenous presence of riboflavin. The curve is constructed by plotting the peak area ratio of riboflavin to the internal standard against the nominal concentrations of the riboflavin standards.
Mandatory Visualizations
References
Decoding the Certificate of Analysis for Riboflavin-13C4,15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Riboflavin-13C4,15N2, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.
Quantitative Data Summary
A Certificate of Analysis for this compound quantifies its key chemical and physical properties. The following tables summarize the typical data presented.
Table 1: Identification and General Properties
| Parameter | Specification |
| Compound Name | This compound |
| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ |
| Molecular Weight | Approximately 382.32 g/mol |
| CAS Number | 1217461-14-7 |
| Appearance | Orange-yellow crystalline powder |
| Solubility | Soluble in aqueous solutions, slightly soluble in alcohols |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC-UV/DAD | ≥97% |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥99 atom % ¹³C |
| Isotopic Enrichment (¹⁵N) | Mass Spectrometry | ≥98 atom % ¹⁵N |
| Residual Solvents | GC-MS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤1.5% |
Experimental Protocols
The values presented in the CoA are determined through rigorous analytical testing. The following sections detail the methodologies for the key experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound and to identify and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is used.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The absorbance is monitored at the maximum wavelength for riboflavin, which is around 267 nm or 445 nm.
-
Quantification: The purity is calculated by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To confirm the identity of the labeled compound and to determine the percentage of ¹³C and ¹⁵N isotopes incorporated.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).
Methodology:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analysis: The instrument is set to acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M), partially labeled, and fully labeled (M+6 for this compound) species.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment for both ¹³C and ¹⁵N.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct positions.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).
-
¹H NMR: A standard proton NMR spectrum is acquired to confirm the overall structure. The integration of the proton signals should be consistent with the number of protons in the molecule.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced.
-
¹⁵N NMR: If required, a nitrogen-15 NMR spectrum can be acquired to confirm the positions of the ¹⁵N labels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
An In-depth Technical Guide to Isotopic Enrichment and Labeling Pattern of Riboflavin-¹³C₄,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Riboflavin-¹³C₄,¹⁵N₂, a stable isotope-labeled form of Vitamin B2. This document details its isotopic enrichment, labeling pattern, synthesis, and applications in metabolic research, particularly its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis.
Isotopic Enrichment and Labeling Pattern
Riboflavin-¹³C₄,¹⁵N₂ is a synthetic version of riboflavin where four carbon atoms and two nitrogen atoms in the pyrimidine ring of the isoalloxazine ring system have been replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively.
Table 1: Quantitative Data Summary of Riboflavin-¹³C₄,¹⁵N₂
| Parameter | Value | Source |
| Chemical Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | [1][2] |
| Molecular Weight | 382.32 g/mol | [1][3][4] |
| Exact Mass | 382.14577350 Da | |
| Isotopic Enrichment | ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom % | |
| Labeling Pattern | Dioxopyrimidine-¹³C₄,¹⁵N₂ | |
| Mass Shift (M+) | +6 |
The precise labeling pattern is crucial for its application. The SMILES string Cc1cc2N=[13C]3--INVALID-LINK--[15NH]--INVALID-LINK--[15N]=[13C]3N(C--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)c2cc1C explicitly indicates the positions of the isotopic labels within the dioxopyrimidine ring structure.
Synthesis of Riboflavin-¹³C₄,¹⁵N₂
The synthesis of Riboflavin-¹³C₄,¹⁵N₂ involves the preparation of an isotopically labeled pyrimidinedione precursor, which is then condensed with a ribityl side-chain precursor. While specific proprietary synthesis details for commercially available standards are not fully disclosed, a general synthetic strategy can be outlined based on established chemical principles for riboflavin synthesis.
Synthesis of Labeled Precursors
The core of the isotopic labeling lies in the synthesis of a ¹³C and ¹⁵N-enriched barbituric acid or alloxan derivative. This can be achieved by using isotopically labeled starting materials such as [¹³C, ¹⁵N₂]urea and diethyl [¹³C₃]malonate.
A plausible synthetic route involves the condensation of labeled urea with a labeled malonic ester to form labeled barbituric acid. Subsequent oxidation of the labeled barbituric acid can then yield labeled alloxan.
Condensation and Final Assembly
The isotopically labeled pyrimidinedione (such as alloxan) is then condensed with 3,4-dimethyl-N-D-ribitylaniline to form the isoalloxazine ring system of riboflavin.
Experimental Protocols
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To verify the isotopic enrichment and distribution of isotopologues in Riboflavin-¹³C₄,¹⁵N₂.
Methodology: High-resolution mass spectrometry (HRMS) is employed to analyze the isotopic cluster of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of Riboflavin-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Also, prepare a solution of unlabeled riboflavin at a similar concentration.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for sample introduction.
-
Data Acquisition: Acquire full-scan mass spectra of both the labeled and unlabeled riboflavin samples in positive ion mode. Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
Data Analysis:
-
For the unlabeled sample, determine the natural isotopic distribution of the M+1, M+2, etc., peaks.
-
For the Riboflavin-¹³C₄,¹⁵N₂ sample, identify the molecular ion peak and the distribution of its isotopologues (M+0 to M+6).
-
Correct the observed isotopologue distribution for the natural abundance of isotopes in the unlabeled portion of the molecule.
-
Calculate the isotopic enrichment by comparing the corrected experimental distribution to the theoretical distribution for the desired labeling pattern.
-
Table 2: Theoretical vs. Expected Mass Spectral Data
| Species | Unlabeled Riboflavin (m/z) | Riboflavin-¹³C₄,¹⁵N₂ (m/z) |
| [M+H]⁺ | 377.14 | 383.14 |
Note: The observed mass spectrum would show a distribution of peaks around the main isotopologue due to the presence of other isotopes at natural abundance and any incomplete labeling.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the molecular structure and the specific positions of the ¹³C and ¹⁵N labels.
Methodology: ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of Riboflavin-¹³C₄,¹⁵N₂ (typically in the milligram range) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer equipped with probes for ¹³C and ¹⁵N detection.
-
Data Acquisition:
-
Acquire a ¹³C NMR spectrum. The signals corresponding to the labeled carbon atoms in the pyrimidine ring will be significantly enhanced.
-
Acquire a ¹⁵N NMR spectrum. The signals for the labeled nitrogen atoms will be observed.
-
Two-dimensional correlation experiments, such as ¹H-¹³C HSQC and ¹H-¹⁵N HMBC, can be performed to definitively assign the labeled positions by observing correlations to neighboring protons.
-
-
Data Analysis: Compare the obtained spectra with the known NMR data for unlabeled riboflavin. The enhanced signals and specific correlations will confirm the labeling pattern.
Applications in Research
Internal Standard for Quantitative Analysis
Riboflavin-¹³C₄,¹⁵N₂ is widely used as an internal standard for the accurate quantification of riboflavin in biological matrices by isotope dilution mass spectrometry. Its identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for correction of matrix effects and variations in sample preparation and instrument response.
Metabolic Tracing and Flux Analysis
While its primary commercial use is as an internal standard, Riboflavin-¹³C₄,¹⁵N₂ can also serve as a tracer to study the metabolic fate of riboflavin and the kinetics of FAD and FMN biosynthesis. By introducing the labeled riboflavin to a biological system (e.g., cell culture or in vivo model), researchers can track the incorporation of the heavy isotopes into FMN and FAD over time using LC-MS. This allows for the measurement of flux through the riboflavin kinase and FAD synthetase enzymatic reactions.
Signaling and Metabolic Pathways
Riboflavin itself is not a signaling molecule, but its derivatives, FMN and FAD, are essential cofactors for a vast number of flavoenzymes that participate in critical metabolic and signaling pathways.
Riboflavin Metabolism and FAD Biosynthesis
The conversion of riboflavin to its active forms, FMN and FAD, is a fundamental metabolic pathway.
References
- 1. (-)-Riboflavin-13C4,15N2 (Vitamin B2-13C4,15N2) 100ug/mL 1 ammonium acetate in 50:50 methanol:water, certified reference material, ampule 1mL, Cerilliant 1217461-14-7 [sigmaaldrich.com]
- 2. リボフラビン-ジオキソピリミジン-13C4,15N2 ≥98 atom %, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]
- 4. Riboflavin-13C4,15N2 | C17H20N4O6 | CID 71310809 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Riboflavin-13C4,15N2 for Researchers
This in-depth guide is intended for researchers, scientists, and professionals in drug development. It details the commercial availability, technical specifications, and applications of the isotopically labeled compound Riboflavin-13C4,15N2. This stable isotope-labeled version of Vitamin B2 is a critical tool in metabolic research, clinical mass spectrometry, and pharmacokinetic studies.
Introduction to this compound
This compound is a heavy-labeled form of Riboflavin (Vitamin B2), where four carbon atoms and two nitrogen atoms in the dioxopyrimidine ring are replaced with their stable isotopes, 13C and 15N, respectively. This labeling results in a mass shift of +6, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as LC-MS and GC-MS. Its primary applications include metabolic flux analysis, bioavailability studies, and as a tracer in drug development processes.[1][2]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound in various formats, including neat (solid) and in solution. The table below summarizes the key quantitative data from prominent commercial sources for easy comparison.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Isotopic Enrichment | Format |
| MedchemExpress | This compound | 1217461-14-7 | 382.32 | 96.96% | Solid |
| Sigma-Aldrich (MilliporeSigma) | Riboflavin-(dioxopyrimidine-13C4,15N2) | 1217461-14-7 | 382.32 | ≥97% (CP), ≥98 atom % | Chunks |
| Cambridge Isotope Laboratories, Inc. | Vitamin B₂ (riboflavin) (¹³C₄, 99%; ¹⁵N₂, 98%) | 1217461-14-7 | 382.32 | CP 97% | Solid |
| Fisher Scientific (distributing Cerilliant) | CERILLIANT™ (-)-Riboflavin-13C4,15N2 | 1217461-14-7 | 382.32 | Certified Reference Material | 100 μg/mL Solution |
Experimental Protocols and Applications
The primary utility of this compound lies in its application as an internal standard and in tracer studies to determine bioavailability.
1. Use as an Internal Standard for Quantitative Analysis via LC-MS/MS
This compound is employed as an internal standard to accurately quantify endogenous riboflavin levels in biological matrices like human plasma.
-
Sample Preparation: A known concentration of the this compound internal standard is spiked into the biological sample (e.g., plasma, urine, or tissue homogenate).
-
Extraction: Analytes, including the native riboflavin and the labeled internal standard, are extracted from the matrix. This often involves protein precipitation followed by solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation from other sample components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both the native riboflavin and the labeled internal standard.
-
Quantification: The ratio of the peak area of the native riboflavin to the peak area of the known concentration of the internal standard is used to calculate the exact concentration of riboflavin in the original sample. This ratio corrects for any sample loss during preparation and for variations in instrument response.
2. Riboflavin Bioavailability Studies
Stable isotope labels are used to trace the absorption and metabolism of riboflavin from different food sources.
-
Study Design: A randomized crossover study design is often employed. Participants consume a food source containing either extrinsically labeled (e.g., 13C) or intrinsically labeled (e.g., 15N) riboflavin.
-
Administration: A physiological dose of the labeled riboflavin is administered orally within a test meal. Concurrently, an intravenous bolus of a differently labeled riboflavin can be administered to determine the volume of distribution in plasma.
-
Sample Collection: Blood and urine samples are collected at timed intervals following administration.
-
Analysis: The concentrations of the different riboflavin isotopes in plasma and urine are measured using LC-MS/MS.
-
Kinetic Modeling: The data is used to model the pharmacokinetics of absorption, distribution, metabolism, and excretion of riboflavin from the specific food source. Urinary monitoring is a common technique to estimate bioavailability.
Visualizations: Workflows and Pathways
Experimental Workflow for LC-MS Quantification
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Workflow for quantitative analysis using a labeled internal standard.
Riboflavin Metabolic Pathway
Riboflavin is the precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). Isotopic labeling allows for the tracing of riboflavin through this metabolic pathway.
Metabolic conversion of Riboflavin to its active coenzyme forms, FMN and FAD.
References
A Comprehensive Technical Guide to the Safe Handling and Application of Riboflavin-¹³C₄,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and experimental application of Riboflavin-¹³C₄,¹⁵N₂, a stable isotope-labeled compound critical for quantitative analysis in various research and clinical settings. This document synthesizes data from safety data sheets and scientific literature to ensure its safe and effective use in the laboratory.
Section 1: Safety Data and Physical Properties
Stable isotope-labeled compounds like Riboflavin-¹³C₄,¹⁵N₂ are generally considered non-radioactive and safe for use in clinical research, with no significant adverse effects documented at the levels typically administered in biomedical studies.[1][2][3][4][5] However, as with any chemical substance, it is imperative to handle it with care and adhere to the safety precautions outlined in the Safety Data Sheet (SDS).
Hazard Identification and Precautionary Statements
While one source indicates the product is not considered hazardous, others suggest it may cause skin, eye, and respiratory irritation. It may also be harmful if inhaled, ingested, or absorbed through the skin.
Precautionary Statements:
| Code | Description |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. |
| P405 | Store locked up. |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Riboflavin-¹³C₄,¹⁵N₂.
| Property | Value |
| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ |
| Molecular Weight | 382.32 g/mol |
| Appearance | Orange solid/chunks |
| Melting Point | 290 °C (decomposes) |
| Storage Temperature | -20°C |
| Solubility | Very slightly soluble in water, practically insoluble in ethanol. |
Section 2: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Riboflavin-¹³C₄,¹⁵N₂ and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling the compound, the following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use an approved respirator.
Handling and Storage Procedures
-
Handle in a well-ventilated area to minimize dust and vapor concentrations.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a freezer at -20°C.
-
Protect from light and moisture.
The following diagram illustrates a general workflow for the safe handling of Riboflavin-¹³C₄,¹⁵N₂ in a laboratory setting.
Section 3: Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Accidental Release: Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.
The following diagram provides a logical overview of the key sections found in a Safety Data Sheet (SDS), which should be consulted for detailed emergency procedures.
Section 4: Experimental Protocols - Use as an Internal Standard in LC-MS/MS
Riboflavin-¹³C₄,¹⁵N₂ is primarily used as an internal standard for the quantitative analysis of riboflavin in biological matrices, such as human plasma and dried blood spots, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from multiple sources.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of Riboflavin-¹³C₄,¹⁵N₂ by dissolving the solid compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to a concentration of 1 mg/mL. Store this solution at -20°C.
-
Working Solution: Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent (e.g., water or mobile phase) to the desired concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a specific volume of the internal standard working solution (e.g., 75 µL).
-
Add a protein precipitating agent, such as trichloroacetic acid or zinc sulfate, to the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation using a suitable HPLC or UHPLC column, such as a C8 or Poroshell 120 SB-Aq column. A typical mobile phase consists of a gradient of aqueous formic acid with ammonium formate and an organic solvent like acetonitrile with formic acid.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for both native riboflavin and the ¹³C₄,¹⁵N₂-labeled internal standard.
The following diagram outlines the general experimental workflow for the use of Riboflavin-¹³C₄,¹⁵N₂ as an internal standard.
By adhering to the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize Riboflavin-¹³C₄,¹⁵N₂ for accurate and reliable quantitative analysis. Always refer to the most current Safety Data Sheet provided by the supplier for the most comprehensive safety information.
References
- 1. Stable isotopes in clinical research: safety reaffirmed. | Semantic Scholar [semanticscholar.org]
- 2. Stable isotopes in clinical research: safety reaffirmed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Riboflavin-13C4,15N2 in Modern Metabolomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a dynamic snapshot of cellular activity and physiological status. The precision and accuracy of metabolomic analyses are paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of quantitative metabolomics, enabling the correction of analytical variability. Among these, Riboflavin-13C4,15N2 has emerged as a critical tool for the accurate quantification of riboflavin and its biologically active derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide delves into the core applications of this compound in metabolomics research, providing detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.
Core Concepts: The Significance of Riboflavin and Isotopic Labeling
Riboflavin (Vitamin B2) is a water-soluble vitamin that serves as the precursor for the coenzymes FMN and FAD.[1][2] These flavocoenzymes are essential for a vast array of metabolic reactions, acting as electron carriers in oxidation-reduction (redox) processes crucial for cellular respiration, energy metabolism, and the metabolism of fats, carbohydrates, and proteins.[3][4] Given their central role in cellular bioenergetics, the accurate measurement of riboflavin, FMN, and FAD is critical in many areas of biomedical research.
Stable isotope-labeled compounds, such as this compound, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope (e.g., 13C for 12C, 15N for 14N).[5] In mass spectrometry-based metabolomics, these labeled compounds serve as ideal internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their higher mass-to-charge ratio (m/z). This allows for the precise quantification of the analyte of interest by calculating the ratio of the signal intensity of the endogenous compound to that of the known concentration of the spiked internal standard, a technique known as isotope dilution mass spectrometry (IDMS).
Applications of this compound in Metabolomics
The primary applications of this compound in metabolomics research include:
-
Quantitative Analysis of Riboflavin and its Vitamers: It is extensively used as an internal standard for the accurate quantification of riboflavin, FMN, and FAD in various biological matrices, including plasma, urine, and tissue extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolic Flux Analysis (MFA): As a labeled precursor, this compound can be used to trace the metabolic fate of riboflavin and its incorporation into FMN and FAD pools. This allows researchers to study the dynamics of flavin metabolism and the flux through various metabolic pathways under different physiological or pathological conditions.
-
Clinical Diagnostics: Accurate measurement of riboflavin levels is important for diagnosing deficiencies and for monitoring supplementation. The use of a stable isotope-labeled internal standard ensures the high accuracy and precision required for clinical assays.
-
Pharmacokinetic Studies: this compound is employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of riboflavin from various formulations or dietary sources.
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of riboflavin and its vitamers using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation: Plasma
This protocol details the extraction of riboflavin from human plasma for LC-MS/MS analysis.
-
Aliquoting and Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 75 µL of a 100 ng/mL solution).
-
Protein Precipitation: Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation: Infant Formula and Multivitamin Tablets
This protocol describes the extraction of riboflavin from infant formula and multivitamin tablets.
-
Sample Homogenization: Homogenize the infant formula or crush the multivitamin tablet into a fine powder.
-
Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample and add a known amount of this compound internal standard.
-
Acid Hydrolysis (for infant formula): To release bound riboflavin, perform an acid hydrolysis step by adding a suitable acid (e.g., hydrochloric acid) and heating the sample.
-
Extraction (for multivitamins): For free riboflavin in multivitamin tablets, extract with distilled water for 3 hours at 4°C with gentle agitation.
-
Centrifugation and Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of riboflavin.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 300-500 µL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous riboflavin and the this compound internal standard.
-
Riboflavin: m/z 377 → 243
-
This compound: m/z 383 → 249
-
Data Presentation
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical validation parameters from published methods.
Table 1: Method Validation Parameters for Riboflavin Quantification in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
| Parameter | Value |
| Linearity Range | 0.5 - 50.0 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 11% |
| Average Recovery | 90.5 - 99.5% |
Table 2: Method Validation Parameters for Riboflavin Quantification in Beagle Dog Plasma using LC-MS/MS and this compound
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal concentration |
| Inter-day Accuracy | Within ±15% of nominal concentration |
| Intra-day Precision (RSD) | ≤ 15% |
| Inter-day Precision (RSD) | ≤ 15% |
Mandatory Visualizations
Riboflavin Metabolic Pathway
The following diagram illustrates the conversion of dietary riboflavin into its active coenzyme forms, FMN and FAD, and their roles in cellular metabolism.
Caption: The metabolic pathway of riboflavin from dietary uptake to its conversion into the active coenzymes FMN and FAD.
Experimental Workflow for Quantitative Metabolomics
This diagram outlines the typical workflow for a quantitative metabolomics experiment using this compound as an internal standard.
Caption: A generalized workflow for the quantitative analysis of riboflavin in biological samples using a stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool in modern metabolomics research, enabling the highly accurate and precise quantification of riboflavin and its vital coenzymes, FMN and FAD. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust methodology for a wide range of applications, from fundamental metabolic studies to clinical diagnostics and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists seeking to implement these powerful analytical techniques in their own work. As the field of metabolomics continues to advance, the role of high-quality internal standards like this compound will remain central to ensuring the reliability and impact of metabolomic data.
References
- 1. Metabolic flux analysis in Ashbya gossypii using 13C-labeled yeast extract: industrial riboflavin production under complex nutrient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Stable Isotope Labeling with Riboflavin-13C4,15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of stable isotope-labeled Riboflavin-13C4,15N2. This powerful tool offers a window into the intricate dynamics of cellular metabolism, enabling precise quantification and tracing of riboflavin and its vital coenzyme derivatives, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).
Introduction to Stable Isotope Labeling and Riboflavin Metabolism
Stable isotope labeling is a robust technique that employs non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to trace the metabolic fate of molecules within biological systems. By introducing a labeled compound, researchers can track its incorporation into various biomolecules, providing a dynamic view of metabolic fluxes and pathway activities.
Riboflavin, or Vitamin B2, is a water-soluble vitamin crucial for a myriad of cellular processes.[1] It serves as the precursor for the synthesis of the coenzymes FMN and FAD, which are indispensable for the function of a large family of enzymes known as flavoproteins.[2] These flavoproteins are key players in cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins.[3] The conversion of riboflavin to its active forms is a two-step enzymatic process, first to FMN and subsequently to FAD.[4]
This compound is a stable isotope-labeled version of riboflavin, where four carbon atoms and two nitrogen atoms in the isoalloxazine ring are replaced with their heavier isotopes. This labeling provides a distinct mass shift, allowing for its differentiation from the naturally abundant (unlabeled) riboflavin and its metabolites using mass spectrometry.
Core Applications of this compound
The primary applications of this compound can be broadly categorized into two main areas: its use as an internal standard for precise quantification and as a metabolic tracer to investigate pathway dynamics.
Internal Standard for Quantitative Analysis
The most prevalent application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Due to its chemical identity with the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. This enables highly accurate and precise quantification of riboflavin, FMN, and FAD in complex biological matrices such as plasma, urine, and tissue extracts.
Table 1: LC-MS/MS Parameters for Quantification of Riboflavin using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Riboflavin | 377.1 | 243.1 |
| This compound | 383.1 | 249.0 |
Data synthesized from publicly available information.
Metabolic Tracer for Flux Analysis and Bioavailability Studies
As a metabolic tracer, this compound allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. By administering the labeled compound, researchers can track its conversion to ¹³C,¹⁵N-labeled FMN and FAD, providing insights into the kinetics of flavin coenzyme synthesis and turnover. This approach is invaluable for studying the impact of disease states, genetic variations, or drug interventions on riboflavin metabolism.
A key application in this area is the assessment of riboflavin bioavailability from different dietary sources. By using isotopically labeled riboflavin, it is possible to distinguish between the riboflavin absorbed from a specific food source and the body's existing pool of the vitamin.
Table 2: Bioavailability of Riboflavin from Different Food Sources Determined by Stable Isotope Labeling
| Food Source | Method | Bioavailability (%) |
| Milk (¹³C-labeled) | Urinary Monitoring | 67 ± 5.4 |
| Spinach (¹⁵N-labeled) | Urinary Monitoring | 60 ± 8.0 |
| Milk (¹³C-labeled) | Plasma Appearance | 23 ± 5.3 |
| Spinach (¹⁵N-labeled) | Plasma Appearance | 20 ± 2.8 |
Data from a study on healthy women, highlighting the differences in measured bioavailability depending on the analytical approach.
Experimental Protocols
This section outlines detailed methodologies for the two primary uses of this compound.
Protocol for Quantification of Riboflavin in Human Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate measurement of riboflavin concentrations in plasma samples.
Materials:
-
This compound solution (internal standard)
-
Human plasma samples
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the transition for riboflavin (m/z 377.1 → 243.1).
-
Monitor the transition for this compound (m/z 383.1 → 249.0).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous riboflavin and the internal standard.
-
Calculate the peak area ratio (Riboflavin / this compound).
-
Determine the concentration of riboflavin in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of unlabeled riboflavin and a constant concentration of the internal standard.
-
Protocol for In Vivo Tracing of Riboflavin Metabolism
This protocol provides a framework for an in vivo study to trace the conversion of this compound to its coenzyme forms, FMN and FAD.
Materials:
-
This compound (sterile, for administration)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies
-
Tissue harvesting tools
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer a known dose of this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) will depend on the study objectives.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, heart).
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation and metabolite extraction as described in Protocol 3.1.
-
-
LC-MS/MS Analysis:
-
Analyze the processed plasma and tissue extracts by LC-MS/MS.
-
In addition to the transitions for riboflavin and its labeled form, monitor the transitions for unlabeled and labeled FMN and FAD.
-
FMN: m/z 457.1 → 359.1
-
¹³C₄,¹⁵N₂-FMN: m/z 463.1 → 365.1
-
FAD: m/z 786.2 → 348.1
-
¹³C₄,¹⁵N₂-FAD: m/z 792.2 → 354.1
-
-
-
Data Analysis:
-
Quantify the concentrations of unlabeled and labeled riboflavin, FMN, and FAD at each time point.
-
Calculate the isotopic enrichment for each metabolite (percentage of the labeled form relative to the total pool).
-
Model the kinetic data to determine the rates of synthesis and turnover of FMN and FAD.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound labeling studies.
Caption: Metabolic pathway of this compound conversion to labeled FMN and FAD.
Caption: General experimental workflow for an in vivo tracer study.
Drug Development Applications
In the pharmaceutical industry, this compound serves as a valuable tool in several stages of drug development.
-
Target Engagement and Pharmacodynamics: For drugs that target flavin-dependent enzymes, tracing the flux of labeled riboflavin can provide insights into the drug's mechanism of action and its impact on specific metabolic pathways.
-
Toxicity Studies: Alterations in riboflavin metabolism can be an indicator of cellular stress or toxicity. Monitoring the levels of labeled and unlabeled flavins can serve as a sensitive biomarker in preclinical safety assessments.
-
Companion Diagnostics: In personalized medicine, identifying patients with altered riboflavin metabolism may be crucial for predicting their response to certain therapies. Assays using this compound can be developed as companion diagnostics.
Conclusion
Stable isotope labeling with this compound is a powerful and versatile technique for researchers, scientists, and drug development professionals. Its primary role as an internal standard ensures the highest level of accuracy in quantitative studies of riboflavin and its coenzymes. Furthermore, its application as a metabolic tracer opens up exciting possibilities for elucidating the complex dynamics of flavin metabolism in health and disease, and for advancing the development of novel therapeutics. As analytical technologies continue to improve, the scope of applications for this compound is expected to expand, further solidifying its importance in the field of metabolic research.
References
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Riboflavin in Human Plasma using Riboflavin-¹³C₄,¹⁵N₂ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are vital for a variety of metabolic pathways, including energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] Accurate quantification of riboflavin in biological matrices is essential for nutritional assessment, clinical diagnosis of deficiencies, and pharmacokinetic studies.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the determination of riboflavin. The use of a stable isotope-labeled internal standard, such as Riboflavin-¹³C₄,¹⁵N₂, is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of riboflavin in human plasma using Riboflavin-¹³C₄,¹⁵N₂ as an internal standard with LC-MS/MS.
Principle
The method utilizes an isotope dilution technique where a known amount of Riboflavin-¹³C₄,¹⁵N₂ is added to the plasma sample at the beginning of the sample preparation process. This stable isotope-labeled internal standard (IS) is chemically identical to the analyte (riboflavin) but has a different mass due to the incorporation of four ¹³C atoms and two ¹⁵N atoms. The analyte and the IS co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, as the IS compensates for any analyte loss during sample processing and any variations in ionization efficiency.
Experimental Protocols
Materials and Reagents
-
Riboflavin (Analyte)
-
Riboflavin-¹³C₄,¹⁵N₂ (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Zinc sulfate (0.1 M) or Trichloroacetic acid
-
Ultrapure water
-
Human plasma (K₂EDTA)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of riboflavin and Riboflavin-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., 50:50 methanol:water with 1% ammonium acetate). Store at -20°C and protect from light.
-
Working Standard Solutions: Prepare serial dilutions of the riboflavin stock solution in a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline or riboflavin-depleted urine) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Riboflavin-¹³C₄,¹⁵N₂ at an appropriate concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.
Sample Preparation (Protein Precipitation)
This protocol is based on methods described for human plasma analysis.
-
Pipette 100 µL of human plasma, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 75 µL of the Riboflavin-¹³C₄,¹⁵N₂ internal standard working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins. Alternatively, 200 µL of acetonitrile can be used.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 4,000 x g or higher) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) or equivalent C18 column |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 350 µL/min |
| Injection Volume | 10 µL |
| Gradient Elution | A linear gradient tailored to separate riboflavin from matrix components, typically over a short run time of 2.5-5 minutes. |
| Mass Spectrometer | Agilent 6460C Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Riboflavin and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Riboflavin | 377.1 | 243.1 |
| Riboflavin-¹³C₄,¹⁵N₂ | 383.1 | 243.1 |
Note: The precursor ion for Riboflavin-¹³C₄,¹⁵N₂ is +6 Da higher than that of riboflavin. The product ion can be the same as they share a common fragment.
Data Presentation and Performance Characteristics
The use of Riboflavin-¹³C₄,¹⁵N₂ as an internal standard allows for robust and reliable quantification across a range of concentrations.
Method Validation Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for riboflavin quantification using a stable isotope-labeled internal standard.
Table 2: Summary of Quantitative Data from Validated Methods
| Parameter | Result | Reference |
| Linearity Range | 0.5 to 50.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | |
| Intra-day Precision (RSD) | < 10% | |
| Inter-day Precision (RSD) | < 11% | |
| Accuracy (Recovery) | 90.5% - 99.5% | |
| Run Time | 2.5 - 5 minutes |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of riboflavin in human plasma using LC-MS/MS with Riboflavin-¹³C₄,¹⁵N₂ as an internal standard. The isotope dilution method offers excellent sensitivity, specificity, and accuracy, making it a reliable approach for clinical and research applications. The provided experimental details and performance characteristics serve as a valuable resource for scientists and researchers in the field of drug development and nutritional analysis.
References
Application Notes and Protocols for Riboflavin-13C4,15N2 in Quantitative Flavoproteome Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of protein abundance and turnover. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are widely used for global proteome analysis, the study of specific protein sub-proteomes often requires more targeted approaches. This document details the application of Riboflavin-13C4,15N2, a heavy isotope-labeled form of Vitamin B2, for the quantitative analysis of the flavoproteome.
Riboflavin is the precursor to the essential enzyme cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavin cofactors are integral to the function of a wide array of oxidoreductases known as flavoproteins, which play critical roles in cellular metabolism, signaling, and redox homeostasis. By introducing this compound into cell culture, the heavy isotopes are metabolically incorporated into the FMN and FAD cofactors, which then associate with their cognate apo-flavoproteins. This enables the differentiation and relative quantification of "heavy" (newly synthesized or cofactor-exchanged) and "light" (pre-existing) flavoprotein populations by mass spectrometry. This technique is a powerful method for studying the dynamics of flavoprotein expression, stability, and cofactor incorporation in response to various stimuli, such as drug treatment or changes in cellular metabolic state.
Principle of the Method
The quantitative flavoproteome analysis using this compound is analogous in principle to other metabolic labeling techniques. Two populations of cells are cultured in media that are identical except for the isotopic composition of riboflavin. One population is cultured with standard, "light" riboflavin, while the other is cultured with "heavy" this compound.
Following a sufficient labeling period to allow for the incorporation of the heavy flavin cofactors, the cell populations can be subjected to different experimental conditions (e.g., control vs. drug treatment). The cell lysates are then combined, and the proteins are digested into peptides. The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Since the heavy and light flavoproteins are chemically identical, they co-elute during chromatography. However, the mass spectrometer can distinguish between the peptides from the "heavy" and "light" flavoproteins due to the mass shift imparted by the 13C and 15N isotopes in the riboflavin-derived FAD or FMN cofactors that may remain associated with the peptides or by analyzing the intact flavoproteins. The ratio of the intensities of the heavy and light forms of a given flavoprotein's peptides or the intact protein provides a precise measure of its relative abundance between the two experimental conditions.
Signaling Pathway and Experimental Workflow
The metabolic pathway for the incorporation of this compound into flavoproteins and the general experimental workflow are depicted below.
Riboflavin Metabolism and Incorporation into Flavoproteins
Application Notes and Protocols: Riboflavin-13C4,15N2 in Food Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Riboflavin-13C4,15N2 as an internal standard for the accurate quantification of riboflavin (Vitamin B2) in various food matrices and in bioavailability studies. The isotope dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highlighted as the gold standard for its high sensitivity and specificity.
Introduction
Riboflavin is a water-soluble B vitamin essential for a wide range of metabolic processes in the body. Accurate measurement of riboflavin content in food is crucial for nutritional labeling, quality control of fortified products, and for conducting human and animal nutrition studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantification as it corrects for variations in sample preparation and matrix effects during LC-MS/MS analysis, ensuring high accuracy and precision.[1][2]
This compound is an ideal internal standard as it shares identical chemical and physical properties with the native riboflavin, but is mass-shifted due to the incorporation of four 13C and two 15N atoms. This allows for its distinct detection by the mass spectrometer while co-eluting with the analyte of interest.
Data Presentation
The following tables summarize quantitative data from studies utilizing stable isotope-labeled riboflavin for analysis in food and bioavailability studies.
Table 1: Riboflavin Content in Selected Food Matrices Determined by LC-MS/MS with Isotope Dilution
| Food Matrix | Riboflavin Content (ng/g) | Reference |
| Vegetable Soup | 423 ± 39 | [3] |
| Infant Formula | Varies by formulation | [4] |
| Multivitamin Tablets | Varies by formulation | [4] |
| Nutritional Yeast | Not specified | |
| Milk and Soy-based Infant Formulas | Varies by product | |
| Beer | Varies by brand | |
| Fruit Juices | Varies by brand | |
| Honey | Varies by floral source | |
| Eggs | Varies | |
| Dairy Products (Milk, Yogurt, Cheese) | Varies |
Table 2: Bioavailability of Riboflavin from Different Food Sources Determined by Stable Isotope Studies
| Food Source | Method | Bioavailability (%) | P-value |
| Spinach Meal | Urinary Monitoring | 60 ± 8.0 | 0.549 |
| Milk Meal | Urinary Monitoring | 67 ± 5.4 | 0.549 |
| Spinach Meal | Plasma Appearance | 20 ± 2.8 | 0.670 |
| Milk Meal | Plasma Appearance | 23 ± 5.3 | 0.670 |
| Data from a randomized crossover study with extrinsically labeled (13C) milk and intrinsically labeled (15N) spinach as sources of riboflavin. |
Experimental Protocols
The following are detailed protocols for the analysis of riboflavin in food matrices and for conducting bioavailability studies using this compound.
Protocol 1: Quantification of Riboflavin in Food Matrices using LC-MS/MS and this compound
This protocol provides a general procedure for the extraction and quantification of riboflavin in a variety of food matrices.
1. Materials and Reagents
-
Riboflavin standard
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Enzymes for hydrolysis (e.g., Taka-diastase, acid phosphatase) - Matrix Dependent
-
Hydrochloric acid (HCl) - Matrix Dependent
-
Trichloroacetic acid (TCA) or Zinc Sulfate - For liquid samples
2. Sample Preparation The choice of sample preparation method depends on the food matrix.
-
For Solid Food Matrices (e.g., cereals, vegetables, meats):
-
Homogenize the food sample to a fine powder or paste.
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g).
-
Add a known amount of this compound internal standard solution.
-
Acid Hydrolysis (for total riboflavin): Add 0.1 M HCl and autoclave at 121°C for 30 minutes to release protein-bound flavins. Cool the sample.
-
Enzymatic Hydrolysis (for conversion of FAD and FMN to riboflavin): Adjust the pH of the sample to 4.5 and add a suitable enzyme mixture (e.g., Taka-diastase). Incubate at 37°C for 12-16 hours.
-
Centrifuge the sample to pellet solids.
-
Collect the supernatant and filter through a 0.22 µm filter before LC-MS/MS analysis.
-
-
For Liquid Food Matrices (e.g., milk, juice, beverages):
-
Pipette a known volume of the liquid sample (e.g., 1-10 mL).
-
Add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or a solution of zinc sulfate in methanol.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Collect the supernatant and filter through a 0.22 µm filter before LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to achieve good separation of riboflavin from other matrix components.
-
Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Riboflavin: Monitor the transition of the precursor ion m/z 377.2 to a specific product ion (e.g., m/z 243.2).
-
This compound: Monitor the transition of the precursor ion m/z 381.2 to a specific product ion (e.g., m/z 247.2).
-
4. Data Analysis
-
Construct a calibration curve using standards of known riboflavin concentrations, each containing a constant amount of the this compound internal standard.
-
Plot the ratio of the peak area of the riboflavin to the peak area of the internal standard against the concentration of riboflavin.
-
Quantify the amount of riboflavin in the samples by interpolating the peak area ratios from the calibration curve.
Protocol 2: Human Riboflavin Bioavailability Study using Stable Isotopes
This protocol is based on the study design by Dainty et al. (2007).
1. Study Design
-
A randomized, crossover design is recommended to minimize inter-individual variability.
-
Participants receive a test meal containing a known amount of labeled riboflavin (e.g., 13C-labeled riboflavin incorporated into milk).
-
On a separate occasion, participants receive a different test meal with another labeled form of riboflavin (e.g., 15N-labeled riboflavin in spinach).
-
A known amount of a third labeled riboflavin (e.g., this compound) is administered intravenously to determine the plasma volume and clearance rate.
2. Sample Collection
-
Collect blood samples at timed intervals after the administration of the test meal and intravenous dose.
-
Collect urine samples over a 24-hour period.
3. Sample Analysis
-
Process plasma and urine samples as described in Protocol 1 (using protein precipitation for plasma and direct injection after dilution for urine).
-
Analyze the samples using LC-MS/MS to quantify the concentrations of the different riboflavin isotopologues.
4. Bioavailability Calculation
-
Urinary Excretion Method: Calculate the percentage of the oral dose excreted in the urine relative to the percentage of the intravenous dose excreted over the same period.
-
Plasma Appearance Method: Model the kinetic data of the appearance and clearance of the labeled riboflavin in the plasma to determine the fraction of the oral dose that was absorbed.
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: General workflow for quantitative analysis of riboflavin in food.
Caption: Workflow for a human riboflavin bioavailability study.
References
- 1. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Riboflavin-13C4,15N2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Riboflavin-13C4,15N2 as a stable isotope tracer in metabolic flux analysis (MFA) studies. This powerful tool enables the precise quantification of the biosynthesis rates of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in a myriad of cellular redox reactions.
Introduction
Riboflavin (Vitamin B2) is the precursor for the synthesis of FMN and FAD, which are critical for the function of numerous flavoenzymes involved in energy metabolism, cellular respiration, and antioxidant defense. Metabolic flux analysis using stable isotope tracers allows for the quantitative assessment of the rates of metabolic pathways under specific conditions. This compound, a non-radioactive, stable isotope-labeled version of riboflavin, serves as an excellent tracer to elucidate the dynamics of FMN and FAD biosynthesis. By introducing this compound into a biological system, researchers can track the incorporation of the heavy isotopes into the FMN and FAD pools, thereby quantifying their synthesis rates and gaining insights into the regulation of flavin metabolism. This approach is particularly valuable in studying disease states with altered metabolic phenotypes, such as cancer, and in the development of drugs targeting metabolic pathways.
Key Applications
-
Quantification of FMN and FAD Biosynthesis Rates: Directly measure the flux through the riboflavin kinase and FAD synthetase reactions.
-
Elucidation of Metabolic Reprogramming: Investigate how cancer cells or other diseased cells alter flavin metabolism to support their growth and survival.[1]
-
Drug Discovery and Development: Assess the on-target and off-target effects of drug candidates on flavin metabolism.
-
Nutritional Studies: Understand the bioavailability and cellular utilization of riboflavin from different sources.
Data Presentation: Isotopic Enrichment and Flux Quantification
The primary data obtained from a this compound tracing study is the mass isotopomer distribution (MID) of FMN and FAD, which is determined by mass spectrometry. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data is then used to calculate the isotopic enrichment and, ultimately, the metabolic flux.
Table 1: Illustrative Mass Isotopomer Distribution of FMN and FAD in Cancer Cells Labeled with this compound
| Metabolite | Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| FMN | M+0 | 65.3 ± 2.1 | 85.1 ± 1.8 |
| M+6 | 34.7 ± 2.1 | 14.9 ± 1.8 | |
| FAD | M+0 | 72.8 ± 3.5 | 90.4 ± 2.3 |
| M+6 | 27.2 ± 3.5 | 9.6 ± 2.3 |
M+0 represents the unlabeled metabolite, while M+6 represents the fully labeled metabolite derived from this compound.
Table 2: Calculated Fluxes for FMN and FAD Biosynthesis
| Metabolic Flux | Flux Rate (pmol/10^6 cells/hr) (Control) | Flux Rate (pmol/10^6 cells/hr) (Treated) | Fold Change |
| Riboflavin -> FMN | 15.2 ± 1.5 | 6.8 ± 0.9 | -2.24 |
| FMN -> FAD | 12.5 ± 1.3 | 4.5 ± 0.7 | -2.78 |
Flux rates are calculated from the isotopic enrichment data and cellular flavin concentrations.
Signaling and Metabolic Pathways
The core metabolic pathway traced by this compound is the sequential conversion of riboflavin to FMN and then to FAD. This process is catalyzed by two key enzymes: riboflavin kinase and FAD synthetase.
Riboflavin to FMN and FAD Conversion Pathway.
Experimental Protocols
This section provides a detailed protocol for a typical metabolic flux analysis experiment using this compound in cultured mammalian cells.
Experimental Workflow
The overall workflow for a this compound tracing experiment involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
General workflow for a this compound tracing experiment.
Protocol: Stable Isotope Tracing with this compound
1. Cell Culture and Seeding:
-
Culture mammalian cells of interest (e.g., cancer cell lines) in standard growth medium until they reach the desired confluency for the experiment.
-
Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase at the time of labeling.
2. Preparation of Labeling Medium:
-
Prepare a custom cell culture medium that is deficient in natural riboflavin.
-
Reconstitute lyophilized this compound (Cambridge Isotope Laboratories, Inc., CNLM-8851) in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Supplement the riboflavin-deficient medium with the this compound stock solution to a final concentration that is physiological or appropriate for the specific cell line (typically in the low micromolar range).
-
Warm the labeling medium to 37°C before use.
3. Isotopic Labeling:
-
When cells have reached the desired confluency (e.g., 70-80%), aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer into FMN and FAD and to determine the time to reach isotopic steady state.
4. Quenching of Metabolism and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
5. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of the polar metabolites riboflavin, FMN, and FAD.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the different isotopologues of riboflavin, FMN, and FAD. The MRM transitions will be specific for the unlabeled (M+0) and labeled (M+6) forms of each metabolite.
-
6. Data Analysis and Flux Calculation:
-
Integrate the peak areas for each MRM transition to determine the abundance of each isotopologue.
-
Correct for the natural abundance of 13C and 15N in the unlabeled isotopologues.
-
Calculate the fractional enrichment of the labeled species at each time point.
-
Model the isotopic labeling kinetics to determine the rates of FMN and FAD synthesis. This can be done using software packages specifically designed for metabolic flux analysis.
Conclusion
This compound is a powerful and versatile tool for the quantitative investigation of flavin metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust metabolic flux analysis studies. By applying these methods, scientists can gain deeper insights into the critical roles of FMN and FAD in health and disease, and accelerate the development of novel therapeutic strategies targeting metabolic pathways.
References
Application Notes and Protocols for Riboflavin-13C4,15N2 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Riboflavin-13C4,15N2 as an internal standard in the quantitative analysis of riboflavin (Vitamin B2) from various biological matrices. The methodologies outlined are particularly suited for applications in clinical diagnostics, pharmacokinetic (PK) studies, and nutritional status assessment.
Introduction
This compound is a stable isotope-labeled form of riboflavin that serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, processing, and chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer, enabling accurate correction for matrix effects and variability in sample preparation and instrument response. This isotopic dilution method is the gold standard for accurate and precise quantification of riboflavin in complex biological samples.
I. Application: Clinical Diagnostics and Nutritional Monitoring
This protocol details the quantitative analysis of riboflavin in human plasma to assess vitamin B2 status. The method employs protein precipitation for sample cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Protocol: Quantification of Riboflavin in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol:water)
-
Riboflavin analytical standard
-
Human plasma (collected in EDTA or heparin tubes)
-
Trichloroacetic acid (TCA), 15% (w/v) in water
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
96-well protein precipitation plates (optional)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of riboflavin in a suitable solvent (e.g., 20% acetonitrile in water).
-
From the stock solution, prepare a series of calibration standards in a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline) to achieve a desired concentration range (e.g., 0.5 to 50 ng/mL).[1][2]
-
Prepare at least three levels of QC samples (low, medium, and high) in the surrogate matrix.
3. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.
-
To 100 µL of each sample, standard, or QC in a microcentrifuge tube, add a specified volume of the this compound internal standard solution (e.g., 75 µL).[1][2]
-
Add a precipitating agent. Two common options are:
-
Trichloroacetic Acid (TCA) Precipitation: Add 400 µL of 15% (w/v) TCA to the sample.[3]
-
Acetonitrile Precipitation: Add 200 µL of acetonitrile.
-
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubate the samples for 20 minutes at room temperature, protected from light.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is suitable. For example, a Poroshell 120 SB-Aq column (100 mm × 2.1 mm × 2.7 μm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 350 µL/min
-
Gradient: Develop a suitable gradient to ensure separation of riboflavin from other matrix components.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Riboflavin: m/z 377 → 243
-
This compound: m/z 383 → 249
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both riboflavin and the this compound internal standard.
-
Calculate the peak area ratio (Riboflavin / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of riboflavin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary for Plasma Analysis
| Parameter | Method 1: TCA Precipitation | Method 2: Zinc Sulfate Precipitation | Method 3: Acetonitrile Precipitation |
| Linearity Range | 10 - 1000 nmol/L | 0.5 - 50.0 ng/mL | 5 ng/mL (LLOQ) |
| Limit of Quantification (LOQ) | Not Specified | 0.5 ng/mL | 5 ng/mL |
| Recovery | 90.5% - 105.3% | 90.5% - 99.5% | Not Specified |
| Intra-day Precision (RSD) | < 10% | < 10% | Not Specified |
| Inter-day Precision (RSD) | Not Specified | < 11% | Not Specified |
Experimental Workflow Diagram
Caption: Workflow for Plasma Riboflavin Quantification.
II. Application: Pharmacokinetic Studies
This protocol is designed for the analysis of riboflavin in plasma or urine samples collected over a time course following administration of a drug or supplement, to evaluate its absorption, distribution, metabolism, and excretion (ADME).
Protocol: Riboflavin Analysis in Urine for Pharmacokinetic Studies
1. Materials and Reagents:
-
This compound internal standard (IS) solution
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw urine samples and vortex.
-
To 50 µL of urine, add the this compound internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the riboflavin and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase for analysis.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in the previous protocol, optimizing as necessary for the urine matrix.
Quantitative Data Summary for Urine Analysis
| Parameter | Method: Solid Phase Extraction |
| Linearity Range | 4.4 - 20,000 ng/mL |
| Limit of Detection (LOD) | 11 ng/mL |
| Accuracy | 90% |
| Precision (RSD) | 12% - 17% |
Experimental Workflow Diagram
Caption: Workflow for Urine Riboflavin Quantification using SPE.
III. Method Validation Considerations
For all applications, it is crucial to validate the analytical method to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at intra-day and inter-day levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of riboflavin in various biological matrices. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their respective fields of study. The high accuracy and precision of the isotopic dilution technique make it an invaluable tool for clinical diagnostics, nutritional assessment, and pharmacokinetic research.
References
Application Note: High-Throughput Analysis of Riboflavin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Introduction
Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes FAD (flavin adenine dinucleotide) and FMN (flavin mononucleotide). These coenzymes are integral to a multitude of metabolic pathways, including cellular respiration and energy production. Accurate and precise quantification of riboflavin in biological matrices is therefore essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of riboflavin in human plasma. The use of a stable isotope-labeled internal standard, Riboflavin-13C4,15N2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Riboflavin (≥98% purity)
-
This compound (≥98% atom % 13C, ≥98% atom % 15N)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Zinc sulfate
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of riboflavin in a suitable solvent (e.g., 50:50 methanol:water with 1% ammonium acetate).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
Working Standard Solutions and Quality Controls (QCs):
-
Prepare working standard solutions of riboflavin by serial dilution of the stock solution with 50:50 methanol:water to create a calibration curve.
-
Prepare a working solution of the internal standard (IS), this compound.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of riboflavin.[1]
Sample Preparation Protocol:
-
To 100 µL of human plasma (calibrant, QC, or unknown sample), add 75 µL of the this compound internal standard working solution.[2][3]
-
Vortex briefly to mix.
-
Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[2][3]
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) or a HILIC column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm × 2.7 μm) can be used.
-
Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. It is recommended to optimize the collision energy (CE) and declustering potential (DP) on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Riboflavin | 377.1 | 243.1 | 100 |
| This compound | 383.1 | 248.8 | 100 |
Note: The product ion m/z 249 for this compound has also been reported and may be used.
Results and Discussion
This LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of riboflavin in human plasma. The use of the stable isotope-labeled internal standard, this compound, effectively compensates for any variability during sample preparation and ionization, leading to high precision and accuracy.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of riboflavin in biological fluids using a stable isotope-labeled internal standard.
| Parameter | Human Plasma | Beagle Dog Plasma | Human Milk | Whole Blood |
| LLOQ (ng/mL) | 0.5 | 5 | 0.05-5 ppb | 0.42-5.0 µg/L |
| Linearity Range (ng/mL) | 0.5 - 50.0 | 5 - 2000 | N/A | 1 - 500 µg/L |
| Intra-day Precision (%RSD) | < 10% | < 5.6% | 0.4 - 7.9% | 0.5 - 13% |
| Inter-day Precision (%RSD) | < 11% | < 6.8% | 2.2 - 5.2% | N/A |
| Accuracy/Recovery (%) | 90.5 - 99.5% | 96.7 - 104.9% | 73.0 - 100.2% | 89 - 120% |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, N/A: Not Available
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of riboflavin in human plasma.
Caption: Experimental workflow for riboflavin analysis.
Fragmentation Pathway of this compound
The primary fragmentation of protonated this compound in the mass spectrometer involves the cleavage of the ribityl side chain, resulting in the formation of a stable, isotopically labeled lumichrome product ion.
Caption: Fragmentation of this compound.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, offers a highly selective, sensitive, and reliable approach for the quantitative analysis of riboflavin in human plasma. The detailed protocol and performance characteristics presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for their specific applications. The robustness of this stable isotope dilution method makes it well-suited for high-throughput analysis in clinical and research settings.
References
Application Notes and Protocols for Diagnosing Riboflavin Deficiency Using Riboflavin-13C4,15N2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of isotopically labeled riboflavin (Riboflavin-13C4,15N2) in the quantitative analysis of riboflavin in biological matrices. This stable isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for the diagnosis and monitoring of riboflavin deficiency.
Introduction
Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic pathways, including energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] Riboflavin deficiency, known as ariboflavinosis, can lead to various clinical manifestations, including skin disorders, cheilosis, and glossitis.[3] Accurate assessment of riboflavin status is critical for diagnosing deficiency and monitoring the efficacy of supplementation.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of riboflavin in biological samples by mass spectrometry.[4] This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.
Applications
This compound is primarily used as an internal standard in stable isotope dilution analysis for the following applications:
-
Clinical Diagnosis: Accurate quantification of riboflavin levels in plasma or serum to diagnose riboflavin deficiency.
-
Nutritional Studies: Assessing the riboflavin status in different populations and the bioavailability of riboflavin from various food sources.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion of riboflavin supplements.
-
Drug Development: Monitoring the impact of drug candidates on riboflavin metabolism.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of riboflavin using this compound as an internal standard, based on published LC-MS/MS methods.
Table 1: Sample Preparation and Calibration
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma | |
| Sample Volume | 100 µL | |
| Internal Standard | This compound | |
| Protein Precipitation Agent | 0.1 M Zinc Sulfate or Acetonitrile | |
| Calibration Range | 0.5 - 50.0 ng/mL | |
| Surrogate Matrix for Calibration | 4% Bovine Serum Albumin in PBS |
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Value | Reference |
| LC System | Agilent 1290 UHPLC or equivalent | |
| Analytical Column | Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) | |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile with 0.1% formic acid | |
| Flow Rate | 350 µL/min | |
| Injection Volume | 2 - 50 µL | |
| Mass Spectrometer | Agilent 6460C Tandem MS or equivalent | |
| Ionization Mode | Positive Ion Mode | |
| MRM Transition (Riboflavin) | m/z 377 → 243 | |
| MRM Transition (this compound) | m/z 383 → 249 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Riboflavin in Human Plasma
This protocol outlines a detailed procedure for the determination of riboflavin concentrations in human plasma using a stable isotope dilution LC-MS/MS method.
1. Materials and Reagents
-
Riboflavin (certified reference material)
-
This compound (Internal Standard)
-
Human Plasma (collected in EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.1 M Zinc Sulfate solution
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
2. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of riboflavin and this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL. Store at -20°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions of riboflavin by serial dilution of the stock solution with a surrogate matrix (e.g., 4% BSA in PBS) to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the surrogate matrix.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the surrogate matrix.
3. Sample Preparation
-
Thaw plasma samples, standards, and QC samples on ice.
-
Pipette 100 µL of each plasma sample, standard, and QC into separate microcentrifuge tubes.
-
Add 75 µL of the this compound internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 125 µL of 0.1 M zinc sulfate solution to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples, standards, and QCs.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions of riboflavin and its internal standard.
5. Data Analysis
-
Integrate the peak areas for both riboflavin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of riboflavin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
Riboflavin Metabolism and the Role of Labeled Isotopes
Caption: Metabolic pathway of dietary riboflavin and the introduction of labeled riboflavin for analysis.
Experimental Workflow for Riboflavin Quantification
Caption: Workflow for the quantitative analysis of plasma riboflavin using LC-MS/MS.
References
Application Note: Quantification of Riboflavin in Dietary Supplements using Isotope Dilution LC-MS/MS with Riboflavin-¹³C₄,¹⁵N₂
Abstract
This application note details a robust and sensitive method for the quantification of total riboflavin (Vitamin B2) in various dietary supplement formulations. The method utilizes a stable isotope-labeled internal standard, Riboflavin-¹³C₄,¹⁵N₂, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to convert riboflavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), into free riboflavin, ensuring the accurate determination of total vitamin B2 content. This method is applicable to a wide range of supplement matrices, including tablets, capsules, powders, and liquids, and is intended for use by researchers, scientists, and professionals in the fields of drug development and quality control.
Introduction
Riboflavin, or Vitamin B2, is an essential water-soluble vitamin that plays a crucial role in cellular metabolism, primarily as the precursor to the coenzymes FMN and FAD.[1] These flavocoenzymes are integral to a multitude of redox reactions central to energy production, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[2][3] Given its importance, accurate quantification of riboflavin in dietary supplements is critical for ensuring product quality, verifying label claims, and supporting clinical research.
Dietary supplements contain riboflavin in its free form, as well as its phosphorylated derivatives, FMN and FAD. To determine the total riboflavin content, a hydrolysis step is necessary to convert FMN and FAD back to riboflavin. This method employs an enzymatic hydrolysis step, which is a reliable approach for this conversion.[4][5] The use of a stable isotope-labeled internal standard, Riboflavin-¹³C₄,¹⁵N₂, which co-elutes with the analyte but is distinguishable by mass, allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This isotope dilution LC-MS/MS method offers superior selectivity and sensitivity compared to traditional methods like UV spectrophotometry or fluorometry.
Principle of the Method
The quantification of total riboflavin is achieved through a multi-step process. Initially, the dietary supplement sample is subjected to an enzymatic hydrolysis procedure using acid phosphatase to dephosphorylate FMN and FAD into free riboflavin. Following hydrolysis, the sample is spiked with a known amount of the internal standard, Riboflavin-¹³C₄,¹⁵N₂. The riboflavin is then extracted and purified from the sample matrix. The purified extract is analyzed by LC-MS/MS, where the riboflavin and the internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of riboflavin in the sample against a calibration curve.
Materials and Reagents
-
Standards and Internal Standard:
-
Riboflavin (USP Reference Standard or equivalent)
-
Riboflavin-¹³C₄,¹⁵N₂ (Cerilliant, Sigma-Aldrich, or equivalent)
-
-
Reagents:
-
Acid Phosphatase (from potato, Sigma-Aldrich, or equivalent)
-
Sodium Acetate
-
Acetic Acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
-
Supplies:
-
Volumetric flasks and pipettes
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
Autosampler vials
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Experimental Protocols
Standard Solution Preparation
-
Riboflavin Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Riboflavin reference standard into a 100 mL volumetric flask. Dissolve in a small amount of 0.1 M NaOH and immediately neutralize with 0.1 M HCl. Dilute to volume with deionized water. This stock solution should be stored at 2-8°C and protected from light.
-
Internal Standard Stock Solution (10 µg/mL): Prepare a 10 µg/mL stock solution of Riboflavin-¹³C₄,¹⁵N₂ in 50:50 methanol:water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the riboflavin stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation
The following protocols are provided for different types of dietary supplements. All sample preparation steps should be performed under subdued light to prevent photodegradation of riboflavin.
4.2.1. Tablets and Capsules
-
Weigh and finely powder a representative number of tablets (typically 10-20) or the contents of capsules to ensure homogeneity.
-
Accurately weigh a portion of the powdered sample equivalent to approximately 1-2 mg of riboflavin into a 50 mL centrifuge tube.
-
Add 25 mL of 0.1 M sodium acetate buffer (pH 4.5).
-
Vortex for 1 minute to disperse the sample.
-
Add 1 mL of acid phosphatase solution (10 mg/mL in sodium acetate buffer).
-
Incubate in a water bath at 37°C for 2 hours with occasional shaking to facilitate enzymatic hydrolysis.
-
Allow the solution to cool to room temperature.
-
Add a known amount of Riboflavin-¹³C₄,¹⁵N₂ internal standard solution.
-
Add 10 mL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.2.2. Powdered Supplements
-
Accurately weigh approximately 1 g of the powdered supplement into a 50 mL centrifuge tube.
-
Follow steps 3-11 from the "Tablets and Capsules" protocol.
4.2.3. Liquid Supplements
-
Accurately pipette a volume of the liquid supplement equivalent to approximately 1-2 mg of riboflavin into a 50 mL centrifuge tube.
-
Follow steps 3-11 from the "Tablets and Capsules" protocol.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 UHPLC, Waters ACQUITY UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Riboflavin: 377.1 → 243.1 (Quantifier), 377.1 → 198.1 (Qualifier) |
| Riboflavin-¹³C₄,¹⁵N₂: 383.1 → 249.1 (Quantifier) | |
| Collision Energy | Optimized for each transition (typically 20-35 eV) |
| Dwell Time | 100 ms |
Data Presentation
The following tables present representative quantitative data from the analysis of various dietary supplement matrices using this method.
Table 1: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Table 2: Analysis of Riboflavin in Commercial Dietary Supplements
| Sample Matrix | Labeled Amount (mg) | Measured Amount (mg) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Multivitamin Tablet | 25 | 24.8 ± 0.9 | 99.2 | 3.6 |
| B-Complex Capsule | 50 | 51.2 ± 1.5 | 102.4 | 2.9 |
| Protein Powder (per serving) | 1.7 | 1.65 ± 0.08 | 97.1 | 4.8 |
| Liquid Energy Shot | 5 | 4.9 ± 0.2 | 98.0 | 4.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for riboflavin quantification.
Riboflavin Metabolic Pathway
References
- 1. Riboflavin - Wikipedia [en.wikipedia.org]
- 2. longevitybox.co.uk [longevitybox.co.uk]
- 3. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Simultaneous Determination of Total Vitamins B1, B2, B3, and B6 in Infant Formula and Related Nutritionals by Enzymatic Digestion and LC-MS/MS: Single-Laboratory Validation, First Action 2015.14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Total Vitamins B1, B2, B3, and B6 in Infant Formula and Related Nutritionals by Enzymatic Digestion and LC-MS/MS-A Multi-Laboratory Testing Study Final Action: AOAC Method 2015.14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Labeling with Riboflavin-13C4,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Riboflavin-13C4,15N2 is a non-radioactive, stable isotope-labeled form of Vitamin B2 that serves as an invaluable tool for researchers in metabolomics, proteomics, and drug development. As the precursor to the essential enzyme cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), labeled riboflavin allows for the precise tracking of their synthesis and incorporation into flavoproteins, which are critical for a myriad of cellular redox reactions.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, enabling the quantitative analysis of metabolic flux and the dynamics of flavin-dependent pathways.
Principle of the Method
Cells cultured in a medium containing this compound will uptake the labeled vitamin and incorporate it into their metabolic pathways. The heavy isotopes (13C and 15N) act as tracers that can be detected by mass spectrometry (MS). By analyzing the mass shift in FMN, FAD, and flavin-containing proteins, researchers can quantify the rate of synthesis and turnover of these molecules. This approach, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provides a robust method for comparative and quantitative proteomics and metabolomics.
Applications
-
Metabolic Flux Analysis: Elucidate the kinetics of riboflavin uptake and its conversion to FMN and FAD under various experimental conditions.[1][2]
-
Quantitative Proteomics: Quantify the abundance and turnover of flavoproteins by monitoring the incorporation of labeled FMN and FAD.
-
Drug Discovery and Development: Assess the impact of drug candidates on flavin metabolism and the function of flavoenzymes.
-
Biomarker Discovery: Identify changes in flavin metabolism associated with disease states.
-
Nutritional Studies: Investigate the cellular uptake and metabolism of Vitamin B2.
Quantitative Data
The following tables provide representative data on flavin concentrations in various cell lines and a hypothetical time-course for the incorporation of this compound.
Table 1: Baseline Flavin Concentrations in Mammalian Cell Lines
| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) |
| HEK293 | 3.1 | 0.46 | 2.2 |
| NIH 3T3 | 14 | 3.4 | 17.0 |
| CHO | 5.8 | 1.2 | 7.5 |
| HeLa | 8.2 | 2.1 | 11.3 |
Data adapted from a study quantifying flavin contents in mammalian cell lines.[3] This table provides a baseline for expected flavin levels before introducing the stable isotope.
Table 2: Hypothetical Time-Course of this compound Incorporation in Cultured Cells
| Time (hours) | % Labeled Riboflavin | % Labeled FMN | % Labeled FAD |
| 0 | 0 | 0 | 0 |
| 2 | 85 | 15 | 5 |
| 6 | >95 | 50 | 25 |
| 12 | >99 | 80 | 60 |
| 24 | >99 | >95 | >90 |
| 48 | >99 | >98 | >95 |
This table presents a hypothetical, yet biologically plausible, timeline for the incorporation of the heavy isotope label into the cellular flavin pool. The actual rate of incorporation will vary depending on the cell type and culture conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Labeling Medium
This protocol describes the preparation of cell culture medium for stable isotope labeling with this compound.
Materials:
-
Riboflavin-free cell culture medium (e.g., custom formulation or commercially available)
-
This compound (powder)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, pyrogen-free water
-
0.22 µm sterile filter
Procedure:
-
Prepare this compound Stock Solution:
-
Due to the low solubility of riboflavin in water, it is recommended to prepare a stock solution in a slightly alkaline solution or an organic solvent like DMSO. For a 1 mg/mL stock in a basic solution, dissolve 1 mg of this compound in a small volume of 0.1 M NaOH, and then bring the final volume to 1 mL with sterile water. For a DMSO stock, dissolve 1 mg in 1 mL of sterile DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Complete Labeling Medium:
-
Thaw the this compound stock solution and dFBS.
-
To 500 mL of riboflavin-free basal medium, add the appropriate volume of the this compound stock solution. Based on riboflavin uptake studies in various cell lines, a final concentration in the range of 1-20 µM is recommended.[4] For a final concentration of 10 µM in 500 mL of medium, you would add 1.91 mg of this compound.
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Add any other required supplements (e.g., penicillin/streptomycin).
-
Bring the final volume to 500 mL with the riboflavin-free basal medium.
-
Store the complete labeling medium at 4°C, protected from light.
-
Protocol 2: Cell Culture Labeling with this compound
This protocol outlines the procedure for labeling cultured cells with this compound.
Materials:
-
Adherent or suspension cells
-
Complete labeling medium (from Protocol 1)
-
Standard cell culture medium (for initial cell growth)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding and Initial Growth:
-
Seed cells in their standard growth medium and allow them to reach the desired confluency (typically 70-80% for adherent cells or a suitable density for suspension cells).
-
-
Adaptation to Labeling Medium:
-
For adherent cells, aspirate the standard medium, wash the cells once with sterile PBS, and then add the pre-warmed complete labeling medium.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, resuspend the cell pellet in pre-warmed complete labeling medium, and transfer to a new culture flask.
-
-
Incubation and Cell Passaging:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
For complete labeling, cells should be cultured in the labeling medium for at least 5-6 cell divisions. The doubling time of the specific cell line should be considered to determine the total labeling time.
-
Passage the cells as needed, always using the complete labeling medium.
-
-
Harvesting Cells:
-
Once the cells have undergone sufficient divisions for complete labeling, they can be harvested for downstream analysis.
-
For adherent cells, wash with ice-cold PBS, and then detach using a cell scraper or trypsin.
-
For suspension cells, pellet by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C until further processing.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the extraction of metabolites and proteins from labeled cells for analysis by LC-MS/MS.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer for proteins, or a methanol/acetonitrile/water mixture for metabolites)
-
Protease and phosphatase inhibitors
-
Sonicator or homogenizer
-
Centrifuge
Procedure for Metabolite Extraction:
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex vigorously and incubate on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS analysis.
Procedure for Protein Extraction and Preparation:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
For proteomic analysis, the protein lysate can be further processed by reduction, alkylation, and tryptic digestion before LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of this compound labeling.
Caption: Experimental workflow for cell labeling and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic flux analysis with a comprehensive isotopomer model in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide in mammalian model cells by CE with LED-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Riboflavin-¹³C₄,¹⁵N₂ in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of Riboflavin-¹³C₄,¹⁵N₂ as an internal standard to overcome matrix effects in mass spectrometry analysis of riboflavin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components in the sample matrix.[1] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise quantitative accuracy and the reliability of your results.[1] These effects are a significant challenge in LC-MS/MS bioanalysis and can lead to poor sensitivity and inaccurate quantification if not properly addressed.[1]
Q2: How does using Riboflavin-¹³C₄,¹⁵N₂ help in overcoming matrix effects?
A2: Riboflavin-¹³C₄,¹⁵N₂ is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically identical to the analyte (riboflavin), it co-elutes during chromatography and experiences the same matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement is effectively normalized, leading to more accurate and precise quantification.[2]
Q3: When should I add the Riboflavin-¹³C₄,¹⁵N₂ internal standard to my samples?
A3: The internal standard should be added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. This ensures that the SIL-IS undergoes the same extraction and processing steps as the analyte, allowing it to compensate for variability throughout the entire workflow.
Q4: Can I use a different internal standard for riboflavin analysis?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is the gold standard. A structural analog may not co-elute perfectly with riboflavin and may experience different matrix effects, leading to less accurate correction. The use of a SIL-IS like Riboflavin-¹³C₄,¹⁵N₂ is highly recommended for robust and reliable bioanalytical methods.
Q5: What are the expected precursor and product ions for Riboflavin and Riboflavin-¹³C₄,¹⁵N₂?
A5: In positive ion mode electrospray ionization (ESI), the typical MRM transitions are:
-
Riboflavin: Precursor ion (Q1) m/z 377.2 → Product ion (Q3) m/z 243.2.
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Riboflavin-¹³C₄,¹⁵N₂: Precursor ion (Q1) m/z 383.2 → Product ion (Q3) m/z 249.2. (Note: A patent also mentions a precursor ion of m/z 380.20 with a fragment of 243.20)
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of riboflavin using Riboflavin-¹³C₄,¹⁵N₂.
Guide 1: Analyte and Internal Standard Signal Issues
| Problem | Possible Causes | Solutions |
| No signal for both analyte and IS | - LC-MS system malfunction: No mobile phase flow, incorrect MS settings, ion source issue. - Incorrect sample preparation: Sample not injected, incorrect vial position. | - System check: Verify mobile phase levels, check for leaks, ensure correct MS method is loaded, and inspect the ion source for a stable spray. - Sample verification: Confirm correct vial placement and injection volume. Prepare and inject a fresh standard to verify system performance. |
| Low signal for both analyte and IS | - Significant ion suppression: High concentration of interfering matrix components. - Inefficient sample extraction: Poor recovery of both analyte and IS. - Suboptimal MS parameters: Incorrect ion source settings (e.g., temperature, gas flows), low collision energy. | - Improve sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. - Optimize extraction: Evaluate different extraction solvents and techniques to improve recovery. - Optimize MS parameters: Tune the ion source and collision energy for both riboflavin and the IS to maximize signal intensity. |
| Variable IS signal across samples | - Inconsistent sample preparation: Pipetting errors when adding the IS, variable extraction efficiency between samples. - Differential matrix effects: Significant variation in the matrix composition between samples. | - Review pipetting technique: Ensure consistent and accurate addition of the IS to every sample. - Homogenize samples: Ensure samples are thoroughly mixed before aliquoting. - Evaluate matrix effects: Analyze multiple lots of blank matrix to assess the consistency of the matrix effect. |
| Analyte signal present in blank (spiked with IS only) | - Isotopic impurity in the IS: The Riboflavin-¹³C₄,¹⁵N₂ may contain a small amount of unlabeled riboflavin. - System carryover: Residual riboflavin from a previous high-concentration sample. | - Check IS purity: Analyze the IS solution alone to determine the level of unlabeled analyte. If significant, obtain a higher purity standard. - Optimize wash method: Increase the volume and/or strength of the autosampler wash solvent to prevent carryover. |
| IS signal present in double blank (no analyte or IS) | - System contamination: Contamination of the LC-MS system with the internal standard. | - System cleaning: Flush the entire LC system and clean the ion source to remove any residual IS. |
Guide 2: Chromatographic and Peak Shape Problems
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing, fronting, or split peaks) | - Incompatible injection solvent: The sample diluent is too different from the initial mobile phase conditions in HILIC. - Column degradation: Contamination or loss of stationary phase. - Secondary interactions: Unwanted interactions between the analyte/IS and the stationary phase. | - Match injection solvent: Reconstitute the sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content for HILIC). - Column maintenance: Flush the column with a strong solvent or replace if necessary. - Adjust mobile phase: Modify the mobile phase pH or buffer concentration to minimize secondary interactions. |
| Retention time shifts | - Inadequate column equilibration: Insufficient time for the column to return to initial conditions between injections, especially in HILIC. - Changes in mobile phase composition: Inaccurate mobile phase preparation or degradation over time. - Column temperature fluctuations. | - Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Prepare fresh mobile phase: Use freshly prepared mobile phases daily. - Ensure stable column temperature: Use a column oven to maintain a consistent temperature. |
| Analyte and IS do not co-elute | - Isotope effect: In some cases, especially with deuterium labeling, the labeled compound can elute slightly earlier or later than the unlabeled analyte. | - Confirm peak integration: Ensure that the integration windows for both the analyte and IS are appropriate to capture their respective peaks, even with a slight retention time difference. |
Quantitative Data Summary
The following table summarizes the validation data from a study quantifying riboflavin in beagle dog plasma using Riboflavin-¹³C₄,¹⁵N₂ as an internal standard. The data demonstrates the high accuracy and precision achievable with this method, indicating effective compensation for matrix effects.
| Parameter | LLOQ (5 ng/mL) | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (400 ng/mL) |
| Intra-day Accuracy (%) | 104.2 | 102.5 | 101.3 | 100.8 |
| Intra-day Precision (%RSD) | 4.2 | 3.5 | 2.1 | 1.8 |
| Inter-day Accuracy (%) | 103.1 | 101.7 | 100.9 | 100.5 |
| Inter-day Precision (%RSD) | 5.1 | 4.3 | 2.9 | 2.5 |
| Process Efficiency (%) | 90.5 | 92.7 | 96.1 | - |
Data adapted from a study on riboflavin analysis in beagle dog plasma.
Experimental Protocols
Protocol 1: Quantification of Riboflavin in Human Plasma
This protocol is a representative method for the analysis of riboflavin in human plasma using Riboflavin-¹³C₄,¹⁵N₂.
1. Materials and Reagents:
-
Riboflavin certified reference standard
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Riboflavin-¹³C₄,¹⁵N₂ internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
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Human plasma (blank)
2. Standard and Internal Standard Preparation:
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Prepare a stock solution of Riboflavin in a suitable solvent (e.g., 50:50 methanol:water).
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Prepare a working solution of Riboflavin-¹³C₄,¹⁵N₂ at a fixed concentration (e.g., 250 ng/mL) in the same solvent.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 50 µL of the Riboflavin-¹³C₄,¹⁵N₂ working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-7 min: 50% B
-
7-7.1 min: 50% to 95% B
-
7.1-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Riboflavin: 377.2 → 243.2
-
Riboflavin-¹³C₄,¹⁵N₂: 383.2 → 249.2
-
-
Ion Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Riboflavin / Riboflavin-¹³C₄,¹⁵N₂) against the concentration of the calibration standards.
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Use a weighted (1/x²) linear regression to fit the calibration curve.
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Quantify the riboflavin concentration in unknown samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Riboflavin Quantification.
Troubleshooting Logic Diagram
Caption: Decision Tree for Troubleshooting.
References
Troubleshooting isotopic interference with Riboflavin-13C4,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Riboflavin-13C4,15N2 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of riboflavin (Vitamin B2), where four carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a mass shift of +6 atomic mass units (amu) compared to the unlabeled riboflavin.[1] It is used as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of riboflavin quantification.[3] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[4]
Q2: What are the common mass transitions for unlabeled riboflavin and this compound in LC-MS/MS analysis?
In positive ion mode electrospray ionization (ESI), the protonated molecules of riboflavin ([M+H]⁺) and its labeled internal standard are monitored. The precursor ions are then fragmented to produce specific product ions. Commonly used multiple reaction monitoring (MRM) transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Riboflavin (Unlabeled) | 377.1 | 243.1 |
| This compound | 383.1 | 249.0 |
| Table 1: Common MRM transitions for riboflavin and its stable isotope-labeled internal standard. |
Q3: What is isotopic interference and how can it affect my results?
Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard. This is due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ²H) in the unlabeled riboflavin molecule. This interference can lead to an overestimation of the internal standard's response, resulting in a non-linear calibration curve and an underestimation of the analyte concentration, particularly at high analyte-to-internal standard ratios.
Q4: How significant is the isotopic interference from unlabeled riboflavin on the this compound signal?
The theoretical contribution of unlabeled riboflavin to the mass channel of this compound can be estimated by calculating the natural isotopic distribution of unlabeled riboflavin (C₁₇H₂₀N₄O₆). The most significant contributions to the M+6 peak arise from the presence of multiple ¹³C, ¹⁸O, and ¹⁵N isotopes in the same molecule. While the probability of any single heavy isotope is low, the large number of atoms in the riboflavin molecule increases the likelihood of these contributions.
Based on the natural abundances of the stable isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical isotopic contribution of unlabeled riboflavin at the M+6 mass is very low but not negligible, especially when the concentration of unlabeled riboflavin is significantly higher than that of the labeled standard.
| Isotope | Natural Abundance (%) |
| ¹³C | 1.107 |
| ²H | 0.015 |
| ¹⁵N | 0.368 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| Table 2: Natural abundance of relevant stable isotopes. |
Precise calculation of the isotopic overlap requires specialized software, but it is crucial to be aware of this potential interference and take steps to mitigate it.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of riboflavin using this compound.
Issue 1: Non-Linear Calibration Curve, Especially at High Concentrations
Possible Cause: Isotopic interference from high concentrations of unlabeled riboflavin contributing to the this compound signal.
Troubleshooting Steps:
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Optimize the Internal Standard Concentration:
-
Rationale: Maintaining a consistent and appropriate concentration of the internal standard relative to the expected analyte concentration range can minimize the impact of isotopic interference.
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Protocol: Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of unlabeled riboflavin. Analyze the response ratio. If non-linearity is observed at the higher end of the curve, consider increasing the concentration of the internal standard. A general guideline is to use an internal standard concentration that is in the mid-range of the calibration curve.
-
-
Use a Non-Linear Calibration Model:
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Rationale: A linear regression model assumes no interference. When interference is present, a non-linear model, such as a quadratic fit, may provide a more accurate representation of the data.
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Procedure: In your chromatography data system, select a non-linear regression model for your calibration curve and evaluate the goodness of fit (e.g., R² value and residual plots).
-
-
Mathematical Correction:
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Rationale: The contribution of the unlabeled analyte to the internal standard signal can be mathematically corrected for.
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Procedure: This requires determining the percentage contribution of the M+6 isotopologue of unlabeled riboflavin. This can be done by analyzing a high-concentration solution of pure, unlabeled riboflavin and measuring the signal at the mass transition of the internal standard. This correction factor can then be applied to the experimental data.
-
Workflow for Addressing Non-Linearity:
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause 1: Impurities in the this compound Internal Standard.
-
Rationale: The presence of unlabeled riboflavin as an impurity in the internal standard stock solution will lead to an inaccurate response for the internal standard, affecting the final calculated concentration.
-
Troubleshooting:
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Check the Certificate of Analysis (CoA): Verify the isotopic and chemical purity of the this compound standard.
-
Analyze the Internal Standard Solution Alone: Prepare a sample containing only the this compound internal standard at the working concentration. Monitor both the internal standard and the unlabeled riboflavin mass transitions. A significant signal in the unlabeled channel indicates the presence of impurities.
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Possible Cause 2: Matrix Effects.
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Rationale: Components of the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results. While stable isotope-labeled internal standards are designed to compensate for matrix effects, differential effects can still occur.
-
Troubleshooting:
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Perform a Post-Extraction Spike Experiment:
-
Protocol:
-
Extract a blank matrix sample.
-
Spike the extracted blank matrix with a known concentration of riboflavin and this compound.
-
Prepare a neat solution with the same concentrations of both compounds in the reconstitution solvent.
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Compare the peak areas of the analyte and internal standard in the matrix sample to those in the neat solution. A significant difference indicates the presence of matrix effects.
-
-
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Logical Relationship for Investigating Inaccuracy:
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Riboflavin in Human Plasma
This protocol is a representative method for the quantification of riboflavin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, standard, or QC, add 75 µL of the this compound internal standard working solution (e.g., 100 ng/mL in water).
- Vortex for 10 seconds.
- Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.35 mL/min
- Gradient:
- 0-0.5 min: 5% B
- 0.5-1.5 min: Ramp to 95% B
- 1.5-2.0 min: Hold at 95% B
- 2.0-2.1 min: Return to 5% B
- 2.1-2.5 min: Equilibrate at 5% B
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: See Table 1.
Protocol 2: Assessment of Isotopic Contribution
This protocol allows for the experimental determination of the isotopic contribution of unlabeled riboflavin to the this compound mass channel.
1. Preparation of a High-Concentration Unlabeled Riboflavin Standard:
- Prepare a stock solution of unlabeled riboflavin at a high concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis:
- Analyze the high-concentration unlabeled riboflavin standard using the same LC-MS/MS method as for the samples.
- Acquire data for both the unlabeled riboflavin and the this compound MRM transitions.
3. Data Analysis:
- Integrate the peak area for the unlabeled riboflavin in its designated MRM channel (A_unlabeled).
- Integrate the peak area of any signal observed in the this compound MRM channel (A_interference).
- Calculate the percentage isotopic contribution:
- % Contribution = (A_interference / A_unlabeled) * 100
This experimentally determined percentage can be used for mathematical correction of the data if necessary.
References
- 1. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 2. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Riboflavin-13C4,15N2 Internal Standard Concentration
Welcome to the technical support center for the optimization of Riboflavin-13C4,15N2 internal standard (IS) concentration in LC-MS/MS bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of riboflavin.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative bioanalysis.[1][2] Its primary purpose is to compensate for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3][4] Because it is chemically and physically almost identical to the analyte (riboflavin), it experiences similar matrix effects, ionization suppression or enhancement, and potential losses during sample processing. By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization leads to more accurate and precise results.
Q2: What are the ideal characteristics of this compound as an internal standard?
A2: The ideal characteristics of this compound for use as an internal standard include:
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Structural Similarity: It is chemically identical to riboflavin, with the only difference being the incorporation of stable isotopes (four 13C and two 15N atoms). This ensures it behaves nearly identically to the analyte during sample preparation and analysis.
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Co-elution: It should co-elute perfectly or very closely with the analyte to ensure both are subjected to the same matrix effects at the same time.
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Mass Difference: The mass difference between this compound and riboflavin is sufficient to be easily resolved by a mass spectrometer, preventing cross-talk or interference.
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Purity: The internal standard should be of high purity and free from unlabeled riboflavin to avoid interference with the measurement of the analyte.
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Stability: It must be stable throughout the entire analytical process.
Q3: At what concentration should I use this compound?
A3: There is no single universal concentration for an internal standard. The optimal concentration of this compound should be determined during method development and is dependent on the specific assay and expected analyte concentration range. General recommendations include:
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A concentration that provides a response (peak area) that is similar to the analyte response at the middle of the calibration curve.
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A concentration that is within the same order of magnitude as the target analyte.
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For some applications, a concentration that is approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) has been suggested. It is crucial to perform experiments to evaluate different concentrations and select the one that provides the best accuracy and precision across the entire calibration range.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding it to the biological matrix (e.g., plasma, urine) before any extraction or protein precipitation steps. This ensures that the internal standard can account for any analyte loss or variability during the entire sample preparation process.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Response Across Samples | - Inconsistent pipetting of the IS solution.- Inefficient mixing of the IS with the sample matrix.- Variability in sample extraction recovery.- Instrument-related issues (e.g., injector variability, ion source instability). | - Use a calibrated pipette and ensure proper technique.- Vortex or mix samples thoroughly after adding the IS.- Optimize the extraction procedure for consistency.- Perform system suitability tests and preventative maintenance on the LC-MS system. |
| Poor Reproducibility of Analyte/IS Area Ratio | - The IS concentration is too low or too high, leading to poor signal-to-noise or detector saturation.- Differential matrix effects where the analyte and IS do not experience the same degree of ion suppression or enhancement.- Cross-talk between analyte and IS mass transitions. | - Re-optimize the IS concentration (see Experimental Protocol below).- Improve chromatographic separation to move the analyte and IS away from interfering matrix components.- Evaluate and optimize MS/MS transitions for specificity. |
| Analyte and IS Do Not Co-elute | - Isotope effect, which can sometimes cause a slight chromatographic shift between the analyte and the SIL-IS.- Column degradation or contamination. | - While minor shifts may be acceptable, significant separation can be problematic. Ensure the chromatographic method is robust.- Replace the analytical column and implement a column washing protocol. |
| Non-linear Calibration Curve | - Cross-signal contribution between the analyte and the internal standard, especially if the IS concentration is too low.- Inappropriate IS concentration leading to a wide range of analyte/IS ratios that may exceed the linear dynamic range of the detector. | - Verify the purity of the internal standard and check for the presence of unlabeled analyte.- Experiment with different IS concentrations to find one that results in a linear response across the desired calibration range. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard that provides the best accuracy and precision for the quantification of riboflavin across the entire calibration range.
Methodology:
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Prepare Analyte Spiking Solutions: Prepare a series of riboflavin standard solutions in the appropriate biological matrix (e.g., plasma) to create a calibration curve covering the expected analytical range (e.g., 8 concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ)).
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Prepare Internal Standard Working Solutions: Prepare three different concentrations of this compound in the sample preparation solvent (e.g., methanol). These concentrations should be selected to produce a low, medium, and high response on the mass spectrometer.
-
Sample Preparation:
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For each calibration curve point, prepare three replicate samples.
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To each replicate, add a fixed volume of one of the this compound working solutions.
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Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
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Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
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For each IS concentration tested, construct a calibration curve by plotting the peak area ratio (Riboflavin / this compound) against the known concentration of riboflavin.
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Calculate the regression equation, correlation coefficient (r²), and the accuracy and precision (%CV) for each calibration point.
-
-
Selection Criteria: The optimal IS concentration is the one that results in a calibration curve with:
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The best linearity (r² > 0.99).
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The highest accuracy (e.g., 85-115% of nominal concentration) and precision (%CV < 15%) for all calibration points.
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A stable and reproducible IS peak area across all samples.
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Example Data Presentation:
| IS Concentration | Calibration Curve Linearity (r²) | Mean Accuracy (%) | Mean Precision (%CV) |
| Low (e.g., 10 ng/mL) | 0.992 | 92.5 | 12.8 |
| Medium (e.g., 50 ng/mL) | 0.999 | 98.7 | 4.5 |
| High (e.g., 250 ng/mL) | 0.995 | 95.1 | 8.2 |
Based on this hypothetical data, the medium concentration would be selected as optimal.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the influence of the biological matrix on the ionization of riboflavin and this compound.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare solutions of riboflavin and this compound in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with riboflavin and this compound at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with riboflavin and this compound at the same concentrations before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Effect (ME %): Calculate the matrix effect using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): Calculate the extraction recovery using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized Matrix Factor: Calculate the ratio of the analyte ME to the IS ME. A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
-
Visualizations
Caption: Experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Troubleshooting logic for inconsistent analyte to internal standard ratios.
References
Addressing retention time shifts of Riboflavin-13C4,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of Riboflavin-13C4,15N2 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue: Unstable or Shifting Retention Times for this compound
A stable retention time is crucial for accurate and reproducible quantification of this compound. Shifts in retention time can be systematic (drifting in one direction) or random. This guide provides a systematic approach to identifying and resolving the root cause of such shifts.
Initial Assessment:
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Characterize the Shift: Is the retention time consistently early, consistently late, or fluctuating randomly? Are all peaks in the chromatogram affected, or only the this compound peak?[1][2][3]
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Review System Suitability: Check your system suitability test (SST) results. Are parameters like peak asymmetry, theoretical plates, and resolution within acceptable limits?
-
Check for Obvious Errors: Verify that the correct mobile phase, column, and method parameters have been loaded.
Troubleshooting Workflow:
References
Technical Support Center: Riboflavin-13C4,15N2 Purity Assessment
Welcome to the technical support center for the assessment of Riboflavin-13C4,15N2 purity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when assessing the purity of a this compound standard?
A1: When assessing the purity of a this compound standard, two primary aspects must be considered:
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Chemical Purity: This refers to the percentage of the compound that is riboflavin, irrespective of its isotopic composition. Impurities could include degradation products or residual starting materials from the synthesis.
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Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the riboflavin molecules that contain the desired 13C4 and 15N2 labels. It's crucial to also assess the amount of unlabeled riboflavin present as an impurity.
A comprehensive purity assessment will involve analytical techniques that can distinguish between chemical and isotopic impurities.
Q2: Which analytical techniques are recommended for determining the purity of this compound?
A2: A multi-pronged approach using a combination of high-resolution techniques is recommended for a thorough purity assessment:
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High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection: This is an excellent method for determining chemical purity by separating riboflavin from other chemical impurities.[1][2][3][4][5]
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for assessing both chemical and isotopic purity. It can separate riboflavin from impurities and simultaneously determine the isotopic enrichment by analyzing the mass-to-charge ratio of the ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 15N NMR are direct methods to confirm the positions and extent of isotopic labeling.
Q3: I see a small peak at the retention time of unlabeled riboflavin in my LC-MS/MS analysis of the this compound standard. Is this normal?
A3: Yes, it is common for isotopically labeled standards to contain a small percentage of the unlabeled analyte. The synthesis of these standards is often not 100% efficient. The key is to quantify this unlabeled impurity to ensure it does not interfere with your experimental results, especially when measuring low concentrations of the native analyte.
Q4: How can I quantify the amount of unlabeled riboflavin in my this compound standard?
A4: You can quantify the unlabeled impurity using an LC-MS/MS method with a calibration curve of a certified unlabeled riboflavin standard.
Protocol:
-
Prepare a calibration curve using a certified reference standard of unlabeled riboflavin.
-
Prepare a high-concentration solution of your this compound standard.
-
Analyze the labeled standard solution using the same LC-MS/MS method.
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Monitor the mass transition for unlabeled riboflavin.
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Use the calibration curve to determine the concentration of the unlabeled riboflavin impurity in your labeled standard solution.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For riboflavin on a C18 column, a common mobile phase is a mixture of methanol and water with a small amount of acid, like acetic or formic acid. |
| Column Degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incorrect pH of Mobile Phase | Adjust the pH of the mobile phase. Riboflavin is sensitive to pH. |
Issue 2: Inconsistent Ionization or Signal Intensity in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Matrix Effects | If analyzing in a complex matrix, dilute the sample or use a more effective sample preparation technique like solid-phase extraction. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Incompatible Mobile Phase Additives | Ensure mobile phase additives are volatile and compatible with mass spectrometry (e.g., formic acid, ammonium formate). |
| Co-elution with Interfering Substances | Optimize the chromatographic method to better separate riboflavin from interfering compounds. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC-UV
This protocol outlines a general method for assessing the chemical purity of a this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 35:65 v/v) containing 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the main riboflavin peak and any impurity peaks.
-
Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Assessment of Isotopic Purity by LC-MS/MS
This protocol provides a framework for evaluating the isotopic enrichment of the this compound standard.
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
-
LC Conditions: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z 383.1) to a characteristic product ion (e.g., m/z 249.0).
-
Unlabeled Riboflavin: Monitor the transition from the precursor ion (m/z 377.1) to a characteristic product ion (e.g., m/z 243.1).
-
-
-
Procedure:
-
Prepare a dilute solution of the this compound standard.
-
Infuse the solution directly or inject it into the LC-MS/MS system.
-
Acquire data in MRM mode for both the labeled and unlabeled riboflavin transitions.
-
Calculate the isotopic purity by comparing the peak area of the labeled riboflavin to the sum of the peak areas for both labeled and unlabeled riboflavin.
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Quantitative Data Summary
The following table summarizes typical purity specifications for a commercially available this compound standard.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥97% | HPLC-UV |
| Isotopic Purity (13C) | ≥99 atom % | Mass Spectrometry |
| Isotopic Purity (15N) | ≥98 atom % | Mass Spectrometry |
Data is illustrative and may vary between different suppliers and batches.
Visualizations
Caption: Workflow for the comprehensive purity assessment of a this compound standard.
Caption: Logical workflow for troubleshooting the presence of unlabeled impurity.
References
Preventing degradation of Riboflavin-13C4,15N2 during sample prep
Technical Support Center: Riboflavin-13C4,15N2 Analysis
Welcome to the Technical Support Center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is analogous to that of unlabeled riboflavin. The primary factors leading to its degradation are exposure to light, suboptimal pH conditions, and high temperatures.[1][2][3] Riboflavin is particularly sensitive to the visible light spectrum.[4] Degradation is accelerated in alkaline and strongly acidic environments, with optimal stability observed at a pH between 5 and 6.[3] While relatively heat-stable, elevated temperatures in combination with unfavorable pH can significantly increase the rate of degradation.
Q2: How can I minimize the degradation of this compound during sample storage?
A2: To minimize degradation during storage, it is crucial to protect samples from light by using amber-colored tubes or by wrapping them in aluminum foil. Samples should be stored at low temperatures, with freezing (-20°C or -80°C) being preferable for long-term storage. The pH of the sample should be maintained within the optimal range of 5-6 if possible.
Q3: What are the major degradation products of riboflavin?
A3: The main degradation products of riboflavin upon exposure to light are lumichrome and lumiflavin. The formation of these products is dependent on the pH of the solution, with lumichrome being the major product in neutral or acidic conditions and lumiflavin forming in basic conditions.
Q4: Are there any chemical stabilizers that can be added to my samples?
A4: Yes, several chemical stabilizers can help prevent riboflavin degradation. Disodium ethylenediaminetetraacetic acid (EDTA), thiourea, methylparaben, and DL-methionine have been shown to have a stabilizing effect. Buffering the sample solution with citrate or borate buffers can also enhance stability. However, it is essential to verify that any added stabilizer does not interfere with your analytical method, particularly for mass spectrometry-based assays.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound internal standard.
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Question: I am observing a low or highly variable signal for my this compound internal standard in my LC-MS/MS analysis. What could be the cause?
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Answer: This issue can arise from several factors during your sample preparation. Here is a step-by-step troubleshooting guide:
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Light Exposure: Ensure that all sample preparation steps, from thawing to injection, are performed under subdued light or using amber-colored labware. Riboflavin is highly sensitive to photodegradation.
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pH of Solutions: Verify the pH of all solutions used in your sample preparation. Riboflavin is most stable at a pH of 5-6. Exposure to alkaline or strongly acidic conditions, even for a short period, can lead to significant degradation.
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Temperature: Avoid exposing your samples to high temperatures. If any heating steps are necessary, they should be as short as possible. All incubations should ideally be carried out at controlled, cool temperatures.
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Sample Matrix Effects: The sample matrix itself can sometimes contribute to the degradation of the internal standard. Consider performing a standard addition experiment to assess matrix effects.
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Purity and Storage of Internal Standard: Verify the purity and storage conditions of your this compound stock solution. It should be stored in the dark at a low temperature as recommended by the supplier. Prepare fresh working solutions regularly.
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Issue 2: Suspected degradation of this compound during protein precipitation.
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Question: I am using protein precipitation with acetonitrile, and I suspect my internal standard is degrading during this step. What can I do?
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Answer: While protein precipitation with acetonitrile is a common and rapid method, certain conditions can still lead to degradation.
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Acidify the Acetonitrile: Consider adding a small amount of a weak acid, such as formic acid or acetic acid, to your acetonitrile to maintain an acidic pH during precipitation. This can help stabilize the riboflavin.
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Use an Alternative Precipitation Agent: Trichloroacetic acid (TCA) or zinc sulfate can also be used for protein precipitation. An acidic TCA solution will help maintain a low pH.
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Minimize Time: Perform the protein precipitation step as quickly as possible and immediately centrifuge the samples. Do not let the samples sit for extended periods after adding the precipitation agent.
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Work on Ice: Keep your samples and solutions on ice throughout the protein precipitation process to minimize any potential temperature-related degradation.
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Quantitative Data on Riboflavin Degradation
The following tables summarize the degradation of riboflavin under various conditions. This data can be used as a reference to understand the stability of this compound in your experiments.
Table 1: Effect of Light on Riboflavin Degradation
| Condition | Duration (hours) | Degradation (%) | Reference |
| Fluorescent Light (3,000 lux) | 96 | 98 | |
| Dark | 96 | 4 | |
| Diffused Daylight (<6 Weston units) | Not specified | Not significant | |
| Direct Sunlight | Not specified | Very destructive |
Table 2: Effect of Temperature on Riboflavin Degradation in Soymilk (First-Order Kinetics)
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| 90 | 7.05 x 10⁻⁴ | |
| 120 | 4.26 x 10⁻³ | |
| 140 | 2.12 x 10⁻² |
Table 3: Effect of pH on Riboflavin Photodegradation Rate
| pH | Relative Degradation Rate | Reference |
| 4.0 | High | |
| 5.0 - 6.0 | Lowest (most stable) | |
| 11.0 | High |
Experimental Protocols
Protocol 1: Sample Preparation for Riboflavin Analysis in Plasma using Protein Precipitation
This protocol is designed to minimize the degradation of this compound and the analyte during sample processing.
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Pre-analysis Preparations:
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Work under yellow or red light to avoid photodegradation.
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Pre-chill all solutions and samples on ice.
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-
Sample Spiking:
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In a 1.5 mL amber-colored microcentrifuge tube, add 100 µL of plasma sample.
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Add 10 µL of this compound internal standard working solution.
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Vortex briefly to mix.
-
-
Protein Precipitation:
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Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
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Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
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Carefully transfer the supernatant to a clean amber-colored autosampler vial.
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-
Analysis:
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Inject the sample into the LC-MS/MS system for analysis.
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Visualizations
Caption: Experimental workflow for this compound analysis.
References
Improving signal-to-noise ratio for Riboflavin-13C4,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Riboflavin-13C4,15N2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a stable isotope-labeled version of Riboflavin (Vitamin B2), where four carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1][2] It is commonly used as an internal standard in quantitative analyses, such as those performed with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the unlabeled riboflavin.[4]
Q2: What are the main analytical techniques used for this compound analysis?
A2: The primary analytical techniques for this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is highly sensitive and specific for quantifying riboflavin in complex biological matrices. NMR spectroscopy, particularly with ¹³C and ¹⁵N detection, can be used for structural elucidation and quantification, although it is generally less sensitive than LC-MS/MS.
Q3: Why is my this compound signal noisy or weak?
A3: A low signal-to-noise ratio for this compound can be caused by several factors, including:
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Low concentration: The amount of the internal standard in the sample may be below the instrument's limit of detection.
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Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression.
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Suboptimal instrument parameters: Incorrect settings for the mass spectrometer (e.g., collision energy, ion source parameters) or NMR spectrometer (e.g., pulse sequence, acquisition time) can result in a weak signal.
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Poor sample preparation: Inefficient extraction or the presence of contaminants can degrade signal quality.
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Degradation of the standard: Riboflavin is sensitive to light and alkaline conditions, and degradation can lead to a lower signal.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.
LC-MS/MS Troubleshooting
Issue: Low or No Signal for this compound
This is a common problem that can halt quantitative analysis. The following decision tree can help diagnose the root cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Riboflavin-(dioxopyrimidine-13C4,15N2) = 98atom , = 97 CP 1217461-14-7 [sigmaaldrich.com]
- 3. accesson.kr [accesson.kr]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Common pitfalls in using Riboflavin-13C4,15N2 and how to avoid them
Welcome to the technical support center for Riboflavin-13C4,15N2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this stable isotope-labeled internal standard in quantitative mass spectrometry applications. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a stable isotope-labeled version of Riboflavin (Vitamin B2), where four carbon atoms have been replaced with Carbon-13 (¹³C) and two nitrogen atoms with Nitrogen-15 (¹⁵N).[1][2] Its primary application is as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] It is used for the accurate quantification of endogenous riboflavin in various biological matrices, including plasma, serum, and milk, and in quality control testing of foods and pharmaceutical preparations.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound should be stored in a freezer at -20°C and protected from light. Riboflavin and its solutions are sensitive to light and can degrade upon exposure. When handling, use appropriate personal protective equipment, such as gloves and safety glasses, and avoid dust formation if working with the powdered form. For solutions, it is recommended to use amber vials or wrap vials in aluminum foil.
Q3: Is this compound stable during typical sample preparation procedures?
Riboflavin is generally stable under various conditions encountered during sample preparation. Studies have shown it to be stable in plasma samples through multiple freeze-thaw cycles and for extended periods when stored at -80°C. However, prolonged exposure to light or strong oxidizing agents should be avoided. One study found that riboflavin in serum was stable for up to 48 hours at 2-8°C and for up to 72 hours at -20°C. For maximum stability, it is recommended to keep samples on ice and protected from light during processing.
Q4: How does this compound relate to FMN and FAD?
Riboflavin is the direct biochemical precursor to Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), two essential coenzymes involved in numerous metabolic redox reactions. In cells, Riboflavin is first phosphorylated by flavokinase to form FMN. FMN is then adenylylated by FAD synthetase to produce FAD. These flavocoenzymes are critical for energy metabolism, cell respiration, and the metabolism of other nutrients like niacin and folate.
Riboflavin Metabolic Pathway
Caption: Conversion of Riboflavin to its active coenzyme forms, FMN and FAD.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in quantification results.
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Possible Cause 1: Inconsistent Sample Preparation.
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Solution: Ensure that the internal standard, this compound, is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. This allows it to compensate for variability in extraction efficiency and sample handling. Use precise, calibrated pipettes for all liquid handling steps.
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-
Possible Cause 2: Degradation of Analyte or Internal Standard.
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Solution: Riboflavin is light-sensitive. Protect all samples, standards, and extracts from light by using amber vials or by wrapping containers in aluminum foil. Minimize the time samples are kept at room temperature. Process samples on ice and store extracts at -80°C if not analyzed immediately.
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-
Possible Cause 3: Matrix Effects.
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Solution: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common issue in bioanalysis. Since this compound is chemically identical to the analyte, it should co-elute and experience the same matrix effects, thus providing effective normalization. However, if variability persists, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction instead of simple protein precipitation) or improving chromatographic separation to resolve riboflavin from interfering matrix components.
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Problem 2: Inaccurate quantification due to endogenous riboflavin.
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Possible Cause: Interference from Endogenous Riboflavin in Standard Curve Preparation.
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Solution: Because riboflavin is naturally present in biological matrices like plasma and serum, you cannot prepare a "blank" calibration curve simply by using the matrix alone. The standard curve must be prepared in a surrogate matrix that is free of riboflavin. A common choice is a solution of 4% bovine serum albumin (BSA) in phosphate-buffered saline (PBS), which mimics the protein content of plasma. Alternatively, riboflavin can be removed from a pooled matrix by exposing it to light, which causes photodegradation.
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Problem 3: Low signal intensity or poor peak shape in LC-MS/MS analysis.
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Possible Cause 1: Suboptimal Sample Preparation.
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Solution: The choice of protein precipitation agent can affect recovery. While acetonitrile is common, some methods report better results with zinc sulfate. Ensure the ratio of precipitation agent to sample is optimized to achieve complete protein removal without causing the analyte to precipitate. After centrifugation, the supernatant should be clear.
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-
Possible Cause 2: Poor Chromatographic Conditions.
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Solution: Riboflavin is a polar compound. For reversed-phase chromatography, ensure the mobile phase is sufficiently aqueous at the start of the gradient to retain the analyte. For challenging separations, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative. Mobile phase additives like formic acid and ammonium formate are typically used to improve peak shape and ionization efficiency in positive ion mode.
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Possible Cause 3: Incorrect Mass Spectrometer Settings.
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Solution: Optimize the mass spectrometer parameters, including collision energy and fragmentor voltage, by infusing a standard solution of both native riboflavin and this compound. The most common precursor-product ion transition for riboflavin is m/z 377 → 243, while for the labeled standard it is m/z 383 → 249. Confirm these transitions and optimize settings on your specific instrument.
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Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common quantification issues.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods using this compound for the quantification of riboflavin in human plasma.
Table 1: Method Validation Parameters
| Parameter | Typical Value Range | Source |
|---|---|---|
| Linearity Range | 0.5 - 50.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (RSD) | < 10% | |
| Inter-day Precision (RSD) | < 11% |
| Average Recovery | 90.5% - 99.5% | |
Table 2: Riboflavin Stability in Plasma
| Condition | Stability | Source |
|---|---|---|
| Short-Term (Bench-top) | Stable | |
| Long-Term Storage (-80°C) | Stable for at least 7 days | |
| Auto-sampler (4°C) | Stable |
| Freeze-Thaw Cycles (at least 5) | Stable | |
Key Experimental Protocol: Quantification of Riboflavin in Human Plasma
This protocol is a generalized example based on validated methods published in the literature. Users should validate the method on their own instrumentation.
1. Materials and Reagents
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This compound (Internal Standard)
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Native Riboflavin (for calibrators)
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Human Plasma (for samples and QCs)
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Bovine Serum Albumin (BSA)
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Phosphate-Buffered Saline (PBS)
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Zinc Sulfate (0.1 M) or Acetonitrile (ACN), HPLC-grade
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Formic Acid, LC-MS grade
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Ammonium Formate, LC-MS grade
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Water and Methanol, LC-MS grade
2. Preparation of Solutions
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Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) and dilute to a final working concentration (e.g., 250 ng/mL). Store protected from light at -20°C.
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Calibration Standards: Prepare a stock solution of native riboflavin. Serially dilute this stock into a surrogate matrix (4% BSA in PBS) to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in pooled human plasma.
3. Sample Preparation (Protein Precipitation)
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Pipette 100 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
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Add 75 µL of the IS working solution to each tube and vortex briefly.
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Add 125 µL of 0.1 M zinc sulfate solution (or 200 µL of ice-cold acetonitrile).
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Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm × 2.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 350 µL/min.
-
Gradient: Develop a gradient to ensure baseline separation of riboflavin from other matrix components.
-
Injection Volume: 10 µL.
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MS Ionization: Electrospray Ionization (ESI), Positive Mode.
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MRM Transitions:
-
Riboflavin: 377 → 243
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This compound: 383 → 249
-
5. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x) linear regression.
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Determine the concentration of riboflavin in unknown samples by interpolating their peak area ratios from the calibration curve.
References
Dealing with ion suppression when using Riboflavin-13C4,15N2
Welcome to the technical support center for the use of Riboflavin-13C4,15N2 as an internal standard in mass spectrometry applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity for both the analyte and this compound. | Significant ion suppression is likely occurring due to co-eluting matrix components. Common sources include phospholipids from plasma, salts from buffers, or residual proteins. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate the analyte and internal standard from the ion-suppressing region of the chromatogram. 3. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of matrix components. |
| Inconsistent or irreproducible analyte/Riboflavin-13C4,15N2 peak area ratios. | The analyte and the internal standard are experiencing different degrees of ion suppression from sample to sample. This can happen if they do not perfectly co-elute or if the matrix composition is highly variable between samples. | 1. Improve Chromatographic Co-elution: Ensure that the analyte and this compound have identical retention times. Using a C13 and N15 labeled standard generally ensures better co-elution than deuterated standards. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| High signal intensity for this compound, but low or no signal for the analyte. | This may indicate a problem with the analyte itself, such as poor extraction recovery, instability, or that the analyte is eluting in a zone of severe ion suppression that is not affecting the internal standard to the same degree. | 1. Evaluate Analyte Recovery: Perform an experiment to determine the extraction recovery of the analyte independently of the internal standard. 2. Post-Column Infusion: Conduct a post-column infusion experiment to identify at which retention times significant ion suppression occurs. Adjust chromatography to move the analyte peak away from these zones. |
| Peak tailing or fronting for both analyte and internal standard. | This is often a chromatographic issue. It can be caused by column degradation, inappropriate mobile phase pH, or interactions with metal surfaces in the LC system. | 1. Column Maintenance: Use a guard column and ensure the analytical column is not degraded. 2. Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte and internal standard are in a consistent ionic state. 3. Use a Biocompatible LC System: For phosphorylated compounds, interactions with metal surfaces can cause peak shape issues. Using a bio-inert or biocompatible system can improve performance[1]. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte and its internal standard in the mass spectrometer's ion source.[2][3] This occurs when co-eluting components from the sample matrix compete for ionization, leading to a decreased signal. It is a significant concern because it can lead to inaccurate and irreproducible quantitative results. While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar ion suppression, severe or differential suppression can still compromise data quality.
Q2: What are the most common sources of ion suppression in bioanalysis?
A2: In biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are phospholipids from cell membranes, salts from buffers and physiological fluids, and endogenous metabolites. Inadequate sample preparation is a primary reason for the presence of these interfering substances.
Q3: How can I determine if my assay is being affected by ion suppression?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression. This involves infusing a constant flow of your analyte and this compound solution directly into the mass spectrometer after the analytical column while injecting a blank matrix extract. A drop in the signal at a specific retention time indicates that something eluting from the column at that moment is causing suppression.
Q4: Is protein precipitation sufficient to eliminate ion suppression?
A4: While simple and fast, protein precipitation is often the least effective sample preparation technique for removing matrix components that cause ion suppression.[3] Studies have shown that for riboflavin analysis, while methods like acetonitrile or trichloroacetic acid precipitation can be used, they may result in lower recovery compared to more advanced techniques or other precipitation agents like zinc sulfate in methanol.[3] For complex matrices, more thorough methods like SPE or LLE are often necessary to achieve the required level of cleanliness.
Q5: Why is a 13C,15N-labeled internal standard like this compound preferred over a deuterated (D-labeled) standard?
A5: 13C and 15N labeling results in an internal standard that is chemically and physically more similar to the native analyte compared to deuterium labeling. This leads to a much closer, and often identical, chromatographic retention time. Because they experience the same matrix effects at the same time, they can more accurately compensate for ion suppression. Deuterated standards can sometimes exhibit slightly different retention times, which can lead to differential ion suppression and less accurate quantification.
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize quantitative data on the effectiveness of different sample preparation methods for the analysis of riboflavin from published studies using this compound or related methods.
Table 1: Process Efficiency of Acetonitrile Protein Precipitation for Riboflavin in Beagle Dog Plasma
| Analyte | QC Level | Process Efficiency (%)* |
| Riboflavin | Low QC | 95.4 ± 4.2 |
| Riboflavin | Mid QC | 90.1 ± 1.9 |
| Riboflavin | High QC | 93.7 ± 4.6 |
| Average | 93.1 ± 3.6 |
*Process efficiency considers both the extraction recovery and the matrix effect. Data from a study using this compound as the internal standard.
Table 2: Accuracy and Process Efficiency of Protein Precipitation Agents for Riboflavin in Whole Blood
| Precipitating Agent | QC Level (µg/L) | Accuracy (%) | Process Efficiency (%) |
| Trichloroacetic Acid | 10 | 51 | 45 |
| Trichloroacetic Acid | 100 | 56 | 50 |
| Zinc Sulphate / Methanol | 10 | 90 | 88 |
| Zinc Sulphate / Methanol | 100 | 98 | 95 |
Data from a study on B vitamins, including riboflavin, in whole blood.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in a chromatogram where ion suppression is occurring.
Methodology:
-
System Setup:
-
Prepare a standard solution containing the analyte and this compound at a concentration that gives a stable, mid-range signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the outlet of the analytical column and the outlet of the syringe pump to a T-junction.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the standard solution and allow the MS signal to stabilize.
-
Inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol) onto the LC column.
-
Acquire data across the entire chromatographic run, monitoring the signal of the analyte and this compound.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A significant drop in the signal intensity at any point during the chromatogram indicates the elution of matrix components that are causing ion suppression.
-
Sample Preparation of Plasma using Protein Precipitation
This protocol is based on a validated method for the analysis of riboflavin in beagle dog plasma using this compound as an internal standard.
Methodology:
-
Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Precipitation: Add 200 µL of acetonitrile to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Comparison of common sample preparation techniques for reducing ion suppression.
References
- 1. agilent.com [agilent.com]
- 2. accesson.kr [accesson.kr]
- 3. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Riboflavin Analysis: Method Validation Utilizing an Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of riboflavin (Vitamin B2) is critical in various matrices, from pharmaceutical formulations to biological samples. This guide provides a comprehensive comparison of a highly specific and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Riboflavin-13C4,15N2, against other commonly used analytical techniques. The inclusion of experimental data and detailed protocols aims to facilitate an informed decision-making process for selecting the most appropriate method for your research needs.
Performance Comparison of Riboflavin Analysis Methods
The choice of an analytical method for riboflavin quantification is often a balance between sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of the LC-MS/MS method with an internal standard compared to High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and the traditional microbiological assay.
| Parameter | LC-MS/MS with this compound | HPLC with UV/Fluorescence Detection | Microbiological Assay |
| Linearity (r²) | >0.99 | >0.99[1] | N/A |
| Accuracy (% Recovery) | 95-105% | 95.2-103.9%[2] | Variable |
| Precision (%RSD) | <5% | <2% (repeatability)[1] | 15-20% |
| Limit of Detection (LOD) | Sub-ng/mL | ng/mL range (Fluorescence)[3], 10 µg/mL (UV)[1] | µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL | 29 µg/mL (UV) | High µg/mL range |
| Specificity | Very High | Moderate to High | Low |
| Matrix Effect | Minimized by internal standard | Can be significant | High |
| Sample Throughput | High | Moderate | Low |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method provides high sensitivity and specificity, making it ideal for complex matrices and low concentration samples. The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.
1. Sample Preparation:
-
Standard and Internal Standard Preparation: Prepare stock solutions of riboflavin and this compound in a suitable solvent such as methanol or a mixture of methanol and water. Serially dilute the riboflavin stock solution to prepare calibration standards. Prepare a working solution of the internal standard.
-
Sample Extraction: For biological samples like plasma or urine, a protein precipitation step is typically employed. To 100 µL of the sample, add 10 µL of the internal standard working solution, followed by 300 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Final Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A UHPLC system is recommended for fast and efficient separation.
-
Column: A C18 reversed-phase column is commonly used for riboflavin analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Riboflavin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.
Alternative Method: HPLC with Fluorescence Detection
A widely used and sensitive method for riboflavin analysis, especially in less complex matrices.
1. Sample Preparation:
-
Sample extraction can be performed as described for the LC-MS/MS method, although simpler extraction procedures may suffice depending on the matrix.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase, often a mixture of a buffer (e.g., acetate or phosphate) and an organic solvent like methanol or acetonitrile.
-
Fluorescence Detection: Excitation and emission wavelengths for riboflavin are typically set around 450 nm and 530 nm, respectively.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in the method validation of riboflavin analysis, the following diagrams have been generated.
Caption: Experimental workflow for riboflavin analysis using LC-MS/MS.
Caption: Key parameters for analytical method validation.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard offers superior specificity and accuracy for the quantification of riboflavin, particularly in complex biological matrices. While HPLC with fluorescence detection remains a viable and sensitive alternative for certain applications, the use of a stable isotope-labeled internal standard in LC-MS/MS provides the most reliable approach for minimizing matrix-induced variability and ensuring the highest data quality. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
A Comparative Guide to Isotopic Labeling of Riboflavin: ¹³C and ¹⁵N vs. Deuterium
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, the precise tracking of molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, stable isotopes, provides a powerful tool for elucidating metabolic pathways, quantifying bioavailability, and understanding drug disposition. When studying riboflavin (Vitamin B2), a critical cofactor in numerous redox reactions, the choice of isotopic label can significantly impact the quality and interpretation of experimental data. This guide provides an objective comparison of ¹³C and ¹⁵N labeling versus deuterium (²H) labeling for riboflavin, supported by established principles and experimental data from related fields.
Executive Summary: The Stability Advantage of ¹³C and ¹⁵N
The primary advantage of using ¹³C and ¹⁵N stable isotopes over deuterium for labeling riboflavin lies in their metabolic and chemical stability . Unlike deuterium, which can be susceptible to exchange with protons in the biological environment and can alter the rate of chemical reactions (a phenomenon known as the Kinetic Isotope Effect), ¹³C and ¹⁵N are integrated into the core carbon and nitrogen skeleton of the riboflavin molecule. This ensures that the label remains intact throughout metabolic processes, providing a more accurate and reliable tracer for quantitative studies.
Performance Comparison: A Head-to-Head Analysis
The selection of an isotopic label is a critical decision in experimental design. The following table summarizes the key performance differences between ¹³C, ¹⁵N, and deuterium labeling for riboflavin-related research.
| Feature | ¹³C and ¹⁵N Labeling | Deuterium (²H) Labeling | Advantage |
| Metabolic Stability | High: Integrated into the stable carbon-nitrogen backbone, minimizing the risk of label loss during metabolic transformations. | Variable: Can be lost through enzymatic or chemical exchange with protons, especially if located at exchangeable positions (e.g., hydroxyl or amine groups).[1] | ¹³C and ¹⁵N |
| Kinetic Isotope Effect (KIE) | Negligible: The small percentage increase in mass has a minimal effect on reaction rates.[2] | Significant: The doubling of the hydrogen mass can alter the rate of bond cleavage, affecting metabolic rates and potentially leading to inaccurate kinetic data.[3][4][5] | ¹³C and ¹⁵N |
| Analytical Accuracy (LC-MS) | High: Co-elutes almost perfectly with the unlabeled analyte, ensuring accurate quantification by compensating for matrix effects. | Moderate: The "isotope effect" can cause a slight shift in chromatographic retention time, potentially leading to differential ion suppression and less accurate quantification. | ¹³C and ¹⁵N |
| Analytical Detection (NMR) | Provides direct information on the carbon and nitrogen backbone of the molecule. ¹³C-NMR is a powerful tool for structural and binding studies. | Can be used in ²H-NMR, but often complicates ¹H- and ¹³C-NMR spectra through coupling and isotopic shifts. | ¹³C |
| Cost of Synthesis | Generally higher due to the more complex synthetic routes required for incorporating the labels into the molecular backbone. | Often lower, as deuterium can sometimes be introduced through simple exchange reactions. | Deuterium |
Delving Deeper: Key Considerations for Researchers
The Kinetic Isotope Effect: A Critical Hurdle for Deuterium
The Kinetic Isotope Effect (KIE) is a significant concern when using deuterium labels in studies where reaction rates are being measured. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond will proceed more slowly for the deuterated molecule.
Metabolic Stability and Label Exchange
The stability of the isotopic label is crucial for tracer studies. ¹³C and ¹⁵N atoms are incorporated into the fundamental structure of the riboflavin molecule, making them highly resistant to loss. In contrast, deuterium atoms, particularly those attached to heteroatoms (oxygen or nitrogen), can be prone to exchange with protons in aqueous biological environments. This "label washout" can lead to an underestimation of the concentration of the labeled molecule over time. While placing deuterium on non-exchangeable carbon positions mitigates this risk, the possibility of enzymatic exchange remains.
Experimental Protocols
Riboflavin Bioavailability Study Using ¹³C and ¹⁵N Labeling
This protocol is based on a study that quantified the bioavailability of riboflavin from different food sources.
Objective: To determine the absorption of riboflavin from milk and spinach using extrinsically ¹³C-labeled and intrinsically ¹⁵N-labeled riboflavin.
Methodology:
-
Preparation of Labeled Doses:
-
¹³C-labeled Milk: Dissolve a known quantity of ¹³C-labeled riboflavin in milk.
-
¹⁵N-labeled Spinach: Grow spinach in a hydroponic system with ¹⁵N-labeled nutrients to achieve intrinsic labeling of riboflavin.
-
-
Study Design: A randomized crossover study with healthy volunteers.
-
Administration: Participants consume a meal containing either the ¹³C-labeled milk or the ¹⁵N-labeled spinach soup.
-
Sample Collection: Collect blood and urine samples at timed intervals.
-
Sample Preparation:
-
Plasma: Precipitate proteins with trichloroacetic acid.
-
Urine: Dilute samples as needed.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a tandem mass spectrometer to detect and quantify the different isotopic forms of riboflavin based on their specific mass-to-charge ratios.
-
-
Data Analysis: Calculate the bioavailability based on the appearance of the labeled riboflavin in plasma and its excretion in urine over time.
Quantitative Analysis of Riboflavin in Plasma using LC-MS/MS with a ¹³C, ¹⁵N-Labeled Internal Standard
This protocol describes a typical bioanalytical method for quantifying riboflavin concentrations.
Objective: To accurately measure the concentration of riboflavin in human plasma.
Methodology:
-
Internal Standard: Use ¹³C₄, ¹⁵N₂-riboflavin as an internal standard to correct for variations in sample processing and instrument response.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the ¹³C, ¹⁵N-labeled riboflavin internal standard.
-
Precipitate proteins using an agent like acetonitrile or zinc sulfate.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a UHPLC system equipped with a C18 or HILIC column.
-
Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile).
-
Detect the parent and daughter ions of both unlabeled riboflavin and the labeled internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Determine the concentration of riboflavin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts.
Conclusion
For researchers, scientists, and drug development professionals, the choice of isotopic label for riboflavin studies should be guided by the specific research question. While deuterium labeling offers a more cost-effective option for synthesis, its inherent potential for kinetic isotope effects and label instability can compromise the accuracy of quantitative metabolic and pharmacokinetic studies.
In contrast, ¹³C and ¹⁵N labeling provide a more robust and reliable approach . Their integration into the stable core of the riboflavin molecule ensures that they act as true tracers, faithfully reporting on the metabolic fate of the vitamin without interfering with the biological processes under investigation. For studies demanding high accuracy and precision, such as those in drug development and clinical nutrition, the advantages of ¹³C and ¹⁵N labeling far outweigh their higher initial cost.
References
Cross-Validation of Analytical Methods for Riboflavin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of riboflavin (Vitamin B2), with a focus on the cross-validation of techniques employing the stable isotope-labeled internal standard, Riboflavin-13C4,15N2. The use of such internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented alongside alternative methods, supported by experimental data to inform methodological choices in research, clinical diagnostics, and quality control settings.
Comparative Analysis of Analytical Methodologies
The accurate quantification of riboflavin is crucial due to its role as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are vital for a multitude of metabolic pathways.[1][2][3] The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and throughput.[4]
The primary methods for riboflavin analysis include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The LC-MS/MS method is often considered the gold standard due to its high sensitivity and specificity, particularly when coupled with an isotope dilution strategy using an internal standard like this compound. This approach minimizes the impact of matrix effects and variations in sample preparation.
Below is a summary of the performance characteristics of these methods based on published validation data.
Data Presentation: Performance Characteristics of Riboflavin Analytical Methods
| Parameter | LC-MS/MS with this compound IS | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Linearity Range | 0.5 - 50.0 ng/mL (in human plasma) | 10 - 5000 ng/mL (in urine) | Not explicitly stated, but linear calibration curves were obtained |
| Accuracy (% Recovery) | 90.5 - 99.5% (in human plasma) | 90% (in urine) | > 90% (in eggs and dairy products) |
| Precision (% RSD) | Intra-day: < 10%, Inter-day: < 11% (in human plasma) | Intra-assay: 3.3%, Inter-assay: 9% (in urine) | Not explicitly stated, but good precision reported |
| Limit of Detection (LOD) | 0.2 ng/mL (in human plasma) | 11 ng/mL (in urine) | Not explicitly stated, but sensitive for routine analysis |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in human plasma) | 10 µg/mL (for 50 mg capsules) | Not explicitly stated |
| Sample Matrix | Human plasma, Dried blood spots, Infant formula, Multivitamin tablets | Urine, Plasma, Eggs and Dairy Products | Eggs and Dairy Products, Pharmaceutical preparations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Protocol 1: LC-MS/MS with this compound Internal Standard
This method is highly specific and sensitive for the quantification of riboflavin in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 75 µL of an internal standard solution (this compound).
-
Precipitate proteins by adding 125 µL of 0.1 M zinc sulfate.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used. For example, a Poroshell 120 SB-Aq column (100 mm × 2.1 mm × 2.7 μm).
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 350 µL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Riboflavin: m/z 377 → 243
-
This compound: m/z 383 → 249
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Protocol 2: HPLC with Fluorescence Detection
This method leverages the natural fluorescence of riboflavin for sensitive detection.
1. Sample Preparation:
-
Deproteinize the sample (e.g., plasma) by acid precipitation (e.g., with trichloroacetic acid).
-
Centrifuge and collect the supernatant.
-
For solid samples like food, an acid or enzymatic extraction may be necessary to release riboflavin.
2. High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and water containing an acetate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: ~445-450 nm.
-
Emission Wavelength: ~520-530 nm.
4. Quantification:
-
Quantification is based on the peak area of the analyte compared to a calibration curve prepared from riboflavin standards.
Protocol 3: HPLC with UV Detection
A simpler and more cost-effective method, suitable for samples with higher concentrations of riboflavin.
1. Sample Preparation:
-
Similar to the HPLC-FLD method, involving acidification and centrifugation to remove proteins and other interferences.
2. High-Performance Liquid Chromatography:
-
Column: A μBondapak C18 column or equivalent.
-
Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 68:32:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
3. UV Detection:
-
Wavelength: Detection is performed at the maximum absorbance of riboflavin, which is around 270 nm or 444 nm.
4. Quantification:
-
The concentration of riboflavin is determined by comparing the peak area of the sample to a calibration curve.
Mandatory Visualization: Riboflavin Metabolic Pathway
The following diagram illustrates the central role of riboflavin in cellular metabolism, specifically its conversion into the active coenzymes FMN and FAD, which are essential for the mitochondrial respiratory chain and energy production.
Caption: Riboflavin's conversion to FMN and FAD, essential for mitochondrial energy production.
References
A Head-to-Head Battle of Internal Standards for Vitamin B2 Analysis: Riboflavin-13C4,15N2 Takes the Lead
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in vitamin B2 analysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Riboflavin-13C4,15N2 against other commonly used internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates the superiority of the stable isotope-labeled standard in minimizing matrix effects and ensuring reliable quantification of riboflavin.
In the realm of quantitative analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS equally, leading to a reliable and accurate measurement. For vitamin B2 (riboflavin), the stable isotope-labeled this compound has emerged as the gold standard, consistently outperforming structural analogs and other alternatives.
Performance Under the Magnifying Glass: A Quantitative Comparison
The true test of an internal standard lies in its performance across key analytical parameters. The following table summarizes the quantitative data from various studies, comparing this compound with other internal standards.
| Internal Standard | Analyte Recovery (%) | Precision (RSD %) | Accuracy (%) | Matrix Effect (%) |
| This compound | 90.5 - 99.5[1] | Intra-day: < 10, Inter-day: < 11[1] | 89 - 120[2] | Minimal to None Reported[3] |
| Isoriboflavin | ~43.8 (in serum)[4] | Within-run: 2.2 - 4.4, Between-run: 4.9 - 7.3 | Not explicitly reported | Significant matrix effects can occur |
| d8-Riboflavin | Not explicitly reported | Not explicitly reported | Not explicitly reported | Potential for chromatographic separation from native riboflavin |
| No Internal Standard | Highly variable | > 15 | Poor | Significant and unpredictable |
Key Takeaways from the Data:
-
Superior Recovery: this compound demonstrates consistently high and stable recovery rates across different matrices, indicating its ability to track the analyte effectively through the entire analytical process. In contrast, isoriboflavin shows significantly lower and more variable recovery, particularly in complex matrices like serum.
-
Enhanced Precision: The use of a stable isotope-labeled internal standard results in excellent precision, with low relative standard deviations (RSD) for both intra-day and inter-day analyses. This level of precision is crucial for reliable and reproducible results in research and clinical settings.
-
Unmatched Accuracy: The accuracy of analytical methods is significantly improved with this compound, ensuring that the measured concentration reflects the true value of riboflavin in the sample.
-
Mitigation of Matrix Effects: Matrix effects, which are a major challenge in LC-MS/MS analysis, are effectively minimized with the use of a co-eluting stable isotope-labeled internal standard like this compound. Structural analogs like isoriboflavin do not co-elute perfectly with riboflavin, leading to differential ion suppression or enhancement and, consequently, inaccurate results.
The "Why" Behind the "What": The Advantage of Stable Isotopes
The superior performance of this compound is rooted in its fundamental properties. As a stable isotope-labeled analog, it shares the same elemental composition and structure as native riboflavin, with the only difference being the presence of heavier isotopes (13C and 15N). This near-identical chemical nature ensures that it behaves identically to riboflavin during extraction, chromatography, and ionization. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, allowing for accurate correction and reliable quantification.
Structural analogs, such as isoriboflavin, have a different chemical structure, which can lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency. This discrepancy can result in a failure to adequately compensate for matrix effects, leading to biased results.
Experimental Corner: Protocols for Robust Analysis
To achieve the results outlined above, meticulous experimental protocols are essential. The following provides a detailed methodology for the analysis of riboflavin in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 75 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 125 µL of 0.1 M zinc sulfate to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Riboflavin: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of riboflavin, the following diagrams are provided.
Caption: Experimental workflow for Vitamin B2 analysis.
Caption: Simplified Riboflavin Biosynthesis and Function Pathway.
Conclusion: An Unambiguous Choice for Accurate Vitamin B2 Analysis
The data and underlying scientific principles unequivocally support the use of this compound as the internal standard of choice for the quantitative analysis of vitamin B2. Its ability to accurately correct for analytical variability, particularly matrix effects, ensures the generation of reliable and reproducible data. For researchers and professionals in drug development and clinical diagnostics, embracing this stable isotope-labeled internal standard is a critical step towards achieving the highest standards of analytical excellence.
References
The Gold Standard in Quantitative Analysis: Unpacking the Accuracy and Precision of Riboflavin-13C4,15N2
For researchers, scientists, and drug development professionals engaged in precise bioanalysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of the accuracy and precision of riboflavin quantification using the stable isotope-labeled internal standard, Riboflavin-13C4,15N2, against alternative analytical methods. The use of a stable isotope-labeled internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely recognized as the gold standard for mitigating matrix effects and ensuring the highest quality data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most appropriate choice for quantitative bioanalysis.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This intrinsic similarity allows for effective correction of variability that can arise during sample preparation and analysis, leading to superior accuracy and precision.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance of riboflavin quantification using a stable isotope dilution method with this compound compared to other common analytical techniques.
Table 1: Performance of Riboflavin Quantification using LC-MS/MS with this compound Internal Standard
| Parameter | Result | Reference |
| Accuracy (Recovery) | 90.5–99.5% | [2][3] |
| Precision (Intra-day RSD) | < 10% | [2] |
| Precision (Inter-day RSD) | < 11% |
Table 2: Performance of Alternative Methods for Riboflavin Quantification
| Method | Parameter | Result | Reference |
| HPLC with UV/Fluorescence Detection | Accuracy (Recovery) | 95.2–103.9% | |
| Precision (RSD) | 0.7% | ||
| HPLC with Diode Array Detector | Accuracy (Recovery) | 99.8–101.3% | |
| Precision (Repeatability CV) | < 2% | ||
| Precision (Intermediate Fidelity CV) | < 2% | ||
| Spectrophotometric Methods | Accuracy (Recovery) | 100.1 ± 0.8% |
While other methods like HPLC and spectrophotometry can provide acceptable results, the use of a stable isotope-labeled internal standard with LC-MS/MS consistently demonstrates high levels of accuracy and precision, particularly in complex biological matrices where matrix effects can significantly impact the reliability of quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the key experimental protocols for the quantification of riboflavin using LC-MS/MS with a this compound internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 75 µL of the this compound internal standard solution.
-
Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: An Agilent 1290 UHPLC system (or equivalent).
-
Column: A Poroshell 120 SB-Aq column (100 mm × 2.1 mm × 2.7 µm).
-
Mobile Phase: A gradient of 0.1% (v/v) aqueous formic acid with 10 mM ammonium formate and acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 350 µL·min-1.
-
Mass Spectrometer: An Agilent 6460C tandem mass spectrometer system (or equivalent) operated in positive-ion mode.
-
Detection: Monitor the specific mass transitions for riboflavin and this compound.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of riboflavin in a biological matrix using a stable isotope dilution LC-MS/MS method.
Caption: Experimental workflow for riboflavin quantification.
Signaling Pathways and Logical Relationships
The principle behind the superior accuracy of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process, thereby correcting for variations.
Caption: Correction mechanism of a stable isotope-labeled internal standard.
References
A Comparative Guide to Inter-laboratory Riboflavin Measurement Using Isotope Dilution Mass Spectrometry
Introduction: Accurate quantification of Riboflavin (Vitamin B2) is critical in clinical diagnostics, nutritional monitoring, and pharmaceutical research. As an essential precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), riboflavin is vital for cellular metabolism[1][2]. While various analytical methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution is recognized for its high specificity and accuracy[1][3]. The use of a stable isotope-labeled internal standard, such as Riboflavin-13C4,15N2, is crucial for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring reliable and reproducible results across different laboratories[4].
This guide provides a comparative overview of typical methodologies for measuring riboflavin in human plasma using this compound. It summarizes key performance data from various validated methods and presents a generalized experimental protocol for researchers and drug development professionals.
Experimental Protocols
A robust and reproducible method for riboflavin quantification is fundamental for reducing inter-laboratory variability. The following protocol represents a synthesized, common workflow for the analysis of riboflavin in plasma using LC-MS/MS with the this compound internal standard.
1. Materials and Reagents:
-
Analytes: Riboflavin standard, this compound internal standard (IS).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid, ammonium acetate, zinc sulfate, or trichloroacetic acid (TCA).
-
Matrix: Human plasma (K2-EDTA), surrogate matrix (e.g., 4% bovine serum albumin) for calibration standards.
2. Sample Preparation (Protein Precipitation): The most common sample preparation technique involves protein precipitation to release riboflavin from matrix proteins and remove larger molecules.
-
Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add the internal standard solution (e.g., 75 µL of this compound in a suitable solvent) to each tube and vortex briefly.
-
Add a precipitation agent. Two common options are:
-
Option A (Zinc Sulfate): Add 125 µL of 0.1 M zinc sulfate. Vortex for 30 seconds.
-
Option B (Trichloroacetic Acid): Add a volume of TCA solution (e.g., 1 mL of 15%).
-
-
Vortex the mixture vigorously for approximately 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Parameters: Chromatographic separation is typically achieved using a reversed-phase or HILIC column.
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for its speed and resolution.
-
Column: A C8 or C18 analytical column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: Typically in the range of 350-400 µL/min.
-
Gradient: A gradient elution is employed to separate riboflavin from other matrix components, with a total run time often under 5 minutes.
-
Injection Volume: 10-50 µL.
4. Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
Riboflavin: The precursor ion at m/z 377.1 is fragmented to a product ion, typically m/z 243.1.
-
This compound (IS): The precursor ion at m/z 383.1 is fragmented to a product ion, typically m/z 248.8 or 249.0.
-
-
Data Analysis: The concentration of riboflavin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Data Presentation: Performance Comparison
The use of this compound as an internal standard ensures high precision and accuracy. The following tables summarize typical performance characteristics from published LC-MS/MS methods, illustrating the expected level of performance for laboratories adopting this approach.
Table 1: Method Precision and Accuracy
| Method / Laboratory | Analyte Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy / Recovery (%) |
| Method A | Low QC (e.g., 1.5) | < 10% | < 11% | 90.5 - 99.5% |
| Mid QC (e.g., 15) | < 10% | < 11% | 90.5 - 99.5% | |
| High QC (e.g., 40) | < 10% | < 11% | 90.5 - 99.5% | |
| Method B | Low QC | < 8.6% | < 8.6% | 92.6 - 103.1% |
| Mid QC | < 8.6% | < 8.6% | 92.6 - 103.1% | |
| High QC | < 8.6% | < 8.6% | 92.6 - 103.1% | |
| Method C | Low QC (10 µg/L) | 0.5 - 7.1% | Not Specified | 89 - 120% |
| High QC (100 µg/L) | 1.0 - 6.2% | Not Specified | 89 - 120% |
CV% (Coefficient of Variation) is a measure of relative variability.
Table 2: Linearity and Sensitivity Comparison
| Method / Laboratory | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A | 0.5 - 50.0 | > 0.99 | 0.5 |
| Method B | 0.5 - 100 | > 0.99 | 0.5 |
| Method C | 5.0 - 2000 | > 0.999 | 5.0 |
Mandatory Visualization
The following diagram illustrates the generalized analytical workflow for riboflavin measurement, from sample collection to final data analysis.
Caption: Analytical workflow for riboflavin quantification by LC-MS/MS.
Conclusion: The LC-MS/MS method using a this compound internal standard provides excellent sensitivity, specificity, and reproducibility for the quantification of riboflavin in plasma. The summarized data demonstrates that with a standardized protocol covering sample preparation, chromatography, and detection, laboratories can achieve low coefficients of variation and high accuracy. This methodological robustness is essential for reliable comparisons in multi-center clinical trials, epidemiological studies, and other collaborative research settings. The adoption of this isotope dilution approach is a key step toward the harmonization of vitamin B2 analysis.
References
A Comparative Guide to FDA and EMA Guidelines for Bioanalytical Method Validation Using Stable Isotope Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in the regulatory submission process for new pharmaceuticals. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and quality of bioanalytical data. A key element in these guidelines is the use of internal standards, with a strong preference for stable isotope-labeled internal standards (SIL-ISs), particularly for mass spectrometry-based methods.[1][2][3] This preference stems from the ability of SIL-ISs to mimic the analyte of interest throughout sample processing and analysis, thereby compensating for variability.[3][4]
Historically, navigating the distinct requirements of the FDA and EMA necessitated careful consideration of each agency's specific stipulations. However, the landscape has significantly evolved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This harmonized guideline provides a single, unified standard, streamlining the global drug development process. This guide provides a comprehensive comparison of the key bioanalytical method validation parameters as outlined in the harmonized ICH M10 guideline, which is now the standard for both the FDA and EMA, with a specific focus on the application of stable isotope standards.
Core Principles of Bioanalytical Method Validation
The primary objective of bioanalytical method validation is to demonstrate that an analytical method is suitable for its intended purpose. This involves a thorough evaluation of the method's performance characteristics to ensure the reliability of the quantitative data. The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed.
Data Presentation: Key Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline, which is followed by both the FDA and EMA.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Selectivity and Specificity | The method should be able to differentiate the analyte and internal standard from endogenous matrix components and other potential interferences. In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |
| Accuracy and Precision | The within-run and between-run accuracy should be within ±15% of the nominal values (±20% at the LLOQ and ULOQ). The within-run and between-run precision should not exceed 15% (20% at the LLOQ and ULOQ). |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and internal standard should be evaluated. The assessment should be conducted at low and high QC levels in at least 6 lots of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions (e.g., short-term, long-term, freeze-thaw). The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%. |
| Internal Standard Response | The response of the stable isotope-labeled internal standard should be monitored to ensure consistency across the analytical run. Any significant variability may indicate issues with sample processing or analysis and should be investigated. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and LLOQ) from a separate analyte stock solution.
-
Prepare a working solution of the SIL-IS at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, serum), add a fixed volume of the SIL-IS working solution.
-
For calibration standards and QCs, add the appropriate analyte working solution. For study samples, add a corresponding volume of the reconstitution solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.
-
Evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of the analyte and SIL-IS from potential interferences.
-
Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in QCs and study samples from the calibration curve.
Mandatory Visualization
The following diagrams, created using the DOT language, depict the bioanalytical method validation workflow and the principle of using a stable isotope-labeled internal standard.
Caption: Workflow of Bioanalytical Method Validation under ICH M10.
Caption: Role of a Stable Isotope-Labeled Internal Standard.
By adhering to the harmonized principles of the ICH M10 guideline and employing robust experimental designs with appropriate internal standards, researchers can ensure the generation of high-quality bioanalytical data that is reliable and readily accepted by regulatory authorities worldwide.
References
A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of riboflavin (Vitamin B2) is critical across various fields, from nutritional analysis in foods and pharmaceuticals to pharmacokinetic studies in drug development. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At a Glance: Key Performance Differences
While both HPLC-UV and LC-MS/MS are powerful techniques for riboflavin analysis, they offer distinct advantages in terms of sensitivity, selectivity, and complexity. LC-MS/MS generally provides significantly lower detection limits and higher specificity, making it ideal for complex matrices and trace-level quantification.[1][2] HPLC-UV, on the other hand, is a more accessible and cost-effective method suitable for routine analysis of less complex samples.[1]
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower | Higher (ng/mL to sub-ng/mL levels)[3][4] |
| Selectivity | Good | Excellent (distinguishes compounds with the same chromatographic behavior but different mass-to-charge ratios) |
| Linearity (r²) | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~10 µg/mL | As low as 0.2 ng/mL |
| Limit of Quantitation (LOQ) | ~29 µg/mL | As low as 0.5 ng/mL |
| Accuracy (% Recovery) | 99.8% - 101.3% | 89% - 120% |
| Precision (%RSD) | < 2% | < 15% |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation and data analysis |
| Throughput | Moderate | High (short run times) |
Experimental Protocols: A Closer Look
The following sections detail generalized experimental methodologies for both HPLC-UV and LC-MS/MS based on established protocols.
HPLC-UV Methodology
High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of riboflavin in various samples, including pharmaceutical preparations.
Sample Preparation: A common approach for solid samples like capsules involves dissolving the contents in a suitable solvent, followed by filtration to remove insoluble excipients. For liquid samples, a simple dilution may be sufficient.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., citrate or phosphate buffer) and an organic modifier like acetonitrile or methanol is common.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection is typically set at one of riboflavin's absorption maxima, such as 224 nm, 254 nm, 267 nm, 268 nm, or 444 nm.
Example Protocol for Riboflavin Capsules:
-
The contents of a riboflavin capsule are dissolved in a known volume of diluent (e.g., a mixture of buffer and organic solvent).
-
The solution is sonicated and filtered through a 0.45 µm filter.
-
An aliquot of the filtered solution is injected into the HPLC system.
-
Quantification is performed using an external standard calibration curve.
LC-MS/MS Methodology
Liquid Chromatography coupled with tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the method of choice for analyzing riboflavin in complex biological matrices like plasma and whole blood.
Sample Preparation: For biological samples, protein precipitation is a common and effective sample preparation technique. This involves adding a precipitating agent like acetonitrile or trichloroacetic acid to the sample, followed by centrifugation to remove the precipitated proteins. An isotopically labeled internal standard is often added before precipitation to correct for matrix effects and variations in extraction efficiency.
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C8 or C18, are commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier like formic acid or ammonium formate and an organic phase (e.g., acetonitrile) is typical.
-
Flow Rate: Flow rates are generally in the range of 0.3 to 0.5 mL/min.
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves monitoring a specific precursor ion to product ion transition for riboflavin and its internal standard.
Example Protocol for Riboflavin in Plasma:
-
An aliquot of plasma is mixed with an internal standard solution (e.g., ¹³C₄,¹⁵N₂-riboflavin).
-
Protein precipitation is performed by adding acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is transferred to a clean tube and injected into the LC-MS/MS system.
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points when choosing between these two techniques, the following diagrams are provided.
Caption: A comparison of the typical experimental workflows for riboflavin analysis using HPLC-UV and LC-MS/MS.
Caption: A logical flow diagram to guide the selection between HPLC-UV and LC-MS/MS based on project requirements.
Conclusion: Making the Right Choice
The choice between HPLC-UV and LC-MS/MS for riboflavin analysis is contingent on the specific requirements of the study.
Choose HPLC-UV when:
-
Analyzing relatively simple matrices such as pharmaceutical formulations.
-
High sensitivity is not a primary requirement.
-
Cost-effectiveness and ease of use are important factors.
Choose LC-MS/MS when:
-
Analyzing complex biological matrices like plasma, blood, or tissue homogenates.
-
Trace-level quantification is necessary, requiring high sensitivity and selectivity.
-
High throughput is desired for a large number of samples.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. accesson.kr [accesson.kr]
- 4. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using Stable Isotope-Labeled Internal Standards in Publications
For researchers, scientists, and drug development professionals, the integrity and reproducibility of analytical data are paramount. In quantitative mass spectrometry-based assays, the use of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. This guide provides a comprehensive comparison of SIL-ISs with other alternatives, supported by experimental data, to justify their preferential use in scientific publications.
Mitigating Variability: The Core Function of an Internal Standard
Internal standards are essential in analytical chemistry to correct for variability that can be introduced at various stages of a complex bioanalytical workflow.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, each step is a potential source of error. An ideal internal standard should mimic the analyte of interest throughout this entire process, thus compensating for any potential losses or variations.[2]
Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical nature is the primary reason for their superior performance compared to structural analogs, which are compounds with similar but not identical chemical structures.[5]
Quantitative Comparison: SIL-IS vs. Structural Analog
The superiority of a SIL-IS over a structural analog is not merely theoretical. Experimental data from various studies consistently demonstrate improved accuracy and precision when a SIL-IS is employed.
A key challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. A SIL-IS, due to its identical chemical properties and co-elution with the analyte, experiences the same matrix effects, allowing for effective compensation.
Table 1: Comparison of Assay Performance for Kahalalide F using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard
| Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation | 8.6 | 7.6 |
| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |
Data from a study on the anticancer agent kahalalide F demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a SIL-IS is used in place of a structural analog internal standard.
Table 2: Comparison of Assay Performance for Tacrolimus using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard
| Parameter | Structural Analog IS (Ascomycin) | Stable Isotope-Labeled IS (TAC ¹³C,D₂) |
| Imprecision (%) | <3.63 | <3.09 |
| Accuracy (%) | 97.35 - 101.71 | 99.55 - 100.63 |
| Matrix Effect Compensation (%) | -0.97 | 0.89 |
This study on the immunosuppressant drug tacrolimus shows that while both internal standards provided acceptable performance, the SIL-IS demonstrated slightly better precision and accuracy, and a near-perfect compensation for matrix effects.
Experimental Protocols: A Generalized Bioanalytical Workflow
The following protocols outline common sample preparation techniques where the use of a SIL-IS is crucial for ensuring data quality.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.
Objective: To remove proteins from a plasma sample prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution
-
Precipitating agent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution to the plasma sample and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts compared to protein precipitation.
Objective: To extract an analyte from a plasma sample and remove interfering matrix components.
Materials:
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
Vortex mixer
-
Centrifuge or vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Micropipettes and tips
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: Pipette 500 µL of the plasma sample into a tube. Add 50 µL of the SIL-IS working solution and vortex.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the analyte and SIL-IS with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
Visualizing the Rationale
The following diagrams illustrate the principles and workflows that underscore the importance of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow with a stable isotope-labeled internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
The use of stable isotope-labeled internal standards in quantitative mass spectrometry is not merely a best practice but a scientifically robust approach that significantly enhances the quality and reliability of analytical data. As demonstrated by comparative experimental data, SIL-ISs offer superior accuracy and precision by effectively compensating for matrix effects and other sources of variability inherent in bioanalytical methods. For researchers aiming to publish high-impact, reproducible science, the justification for using a SIL-IS is clear and compelling. Adhering to this standard strengthens the validity of the presented results and contributes to the overall integrity of the scientific literature.
References
Safety Operating Guide
Proper Disposal of Riboflavin-13C4,15N2: A Safety and Operational Guide
This document provides essential guidance for the safe and compliant disposal of Riboflavin-13C4,15N2, ensuring the safety of laboratory personnel and adherence to environmental regulations. This isotopically labeled compound, while not classified as hazardous, requires careful handling and disposal through designated channels.
Key Safety and Handling Information
While this compound is not considered a hazardous substance, proper laboratory safety protocols should always be observed.[1] The following table summarizes the key safety information derived from safety data sheets (SDS).
| Parameter | Specification | Source |
| Appearance | Orange chunks or powder | [2] |
| Storage Temperature | -20°C, protect from light | [2][3] |
| Personal Protective Equipment (PPE) | Gloves, protective clothing, safety goggles with side shields or a face shield. A self-contained breathing apparatus may be necessary in some situations. | [3] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation. | |
| In case of Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Non-combustible, but containers may burn. | |
| In case of Spills | Avoid dust formation. Sweep or shovel the material and collect it in a suitable, labeled container for disposal. |
Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product and engage a licensed professional waste disposal service. Adherence to federal, state, and local environmental regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Initial Assessment: Confirm that the material to be disposed of is indeed this compound and is not mixed with other hazardous materials.
-
Packaging:
-
Ensure the compound is in a securely sealed and properly labeled container.
-
If the original container is compromised, transfer the material to a new, appropriate container. Label the new container clearly with the chemical name ("this compound").
-
-
Storage Before Disposal:
-
Store the container in a designated chemical waste area.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste disposal vendor.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the disposal, including the quantity of material, the date of disposal, and the name of the disposal company.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Riboflavin-13C4,15N2
Essential Safety and Handling Guide for Riboflavin-13C4,15N2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a non-radioactive, stable isotope-labeled form of Vitamin B2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) recommendations. Consistent and correct use of PPE is the first line of defense against potential exposure.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles. A face shield may be required if there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the compound. |
| Body Protection | A full-length laboratory coat, worn closed with sleeves rolled down. For significant handling operations, consider chemical-resistant coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[1][2] | Prevents inhalation of airborne particles. |
Operational Plan for Safe Handling
Following a systematic operational plan minimizes risks and ensures a controlled environment for handling this compound.
Preparation and Pre-Handling Checklist
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust and vapor concentrations.[1][2]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Review SDS: Before starting, review the Safety Data Sheet for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
Handling Procedures
-
Avoid Dust Generation: Handle the compound carefully to avoid creating dust.[1] Use appropriate tools for transferring the solid material.
-
Portioning: If portioning the compound, do so in a controlled area to prevent dispersal.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where the compound is handled.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated place, protected from light. Several sources recommend storage in a freezer at -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard information.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Place unused this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) into a clearly labeled, sealed container for hazardous waste.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.
-
Local Regulations: Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
